Technical Documentation Center

1,2,4,5-tetrahydro-3H-2-benzazepin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Core Science & Biosynthesis

Foundational

Pharmacological Properties and Peptidomimetic Applications of 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one

Executive Summary The development of metabolically stable, highly selective receptor ligands is a persistent challenge in modern drug discovery. Native peptides, while highly efficacious, suffer from rapid proteolytic de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of metabolically stable, highly selective receptor ligands is a persistent challenge in modern drug discovery. Native peptides, while highly efficacious, suffer from rapid proteolytic degradation and conformational flexibility that leads to off-target binding. The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold—frequently utilized as its 4-amino derivative (Aba)—has emerged as a privileged, conformationally constrained template in medicinal chemistry[1]. By acting as a topographically restricted bioisostere of phenylalanine, the Aba scaffold locks peptide backbones into stable β-turn geometries. This whitepaper provides an in-depth technical analysis of the pharmacological properties of this scaffold, focusing on its role in modulating melanocortin and opioid receptor systems, alongside validated experimental workflows for its integration into drug development pipelines.

Structural Rationale and Conformational Dynamics

The utility of the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core lies in its unique 7-membered lactam ring fused to an aromatic system. Synthetically accessible via the lactamization of ortho-substituted benzylamines or multicomponent Ugi reactions[1][2], this scaffold introduces a rigid, all-carbon quaternary stereogenic center when substituted.

The Causality of Conformational Restriction: In native peptides (e.g., α-MSH or dermorphin), the φ (phi) and ψ (psi) dihedral angles of the backbone, as well as the χ (chi) angles of the side chains, rotate freely. This flexibility incurs a massive entropic penalty upon receptor binding. When a flexible dipeptide segment (such as His-Phe or Phe-Gly) is replaced by the Aba scaffold, the 7-membered azepinone ring restricts these angles, artificially inducing a bioactive β-turn conformation[3][4].

  • Thermodynamic Advantage: The rigidification pre-organizes the ligand, drastically reducing the entropic cost of binding.

  • Proteolytic Shielding: The non-natural lactam backbone is unrecognized by endogenous proteases, significantly extending the in vivo half-life of the peptidomimetic[5].

Workflow Start Native Peptide Sequence (e.g., MT-II, Dermorphin) Step1 Identify Key Pharmacophore & Target Turn Motif Start->Step1 Step2 Synthesize Aba Scaffold (1,2,4,5-tetrahydro-3H-2-benzazepin-3-one) Step1->Step2 Scaffold Design Step3 Solid-Phase Peptide Synthesis (SPPS) Coupling via HATU/HOAt Step2->Step3 Fmoc-Aba-OH Integration Step4 In Vitro Pharmacological Profiling (Binding & Functional Assays) Step3->Step4 Purified Peptidomimetic Out1 Selective hMC4R Agonists & hMC5R Antagonists Step4->Out1 Melanocortin Targeting Out2 MOR/DOR Opioid Modulators & Neurotensin Hybrids Step4->Out2 Opioid Targeting

Figure 1: Logical workflow for the integration of the Aba scaffold into native peptide sequences to generate selective receptor modulators.

Pharmacological Targeting and Receptor Modulation

Melanocortin Receptors (hMC4R and hMC5R)

The melanocortin system is a complex network of five G-protein coupled receptors (GPCRs). hMC4R is a primary target for obesity and diabetes therapeutics, while hMC5R regulates exocrine gland function and is implicated in neurological disorders[4][6].

Replacing the His6-d-Phe7 segment of the super-agonist Melanotan II (MT-II) with an Aba-based motif yields highly selective ligands. The structural bulk of the benzazepinone core plays a paradoxical role depending on the receptor subtype. While the Aba residue fits seamlessly into the hMC5R binding pocket (demonstrating high binding affinity), its steric bulk prevents the transmembrane helical shifts required to activate the intracellular Gs-protein[4]. Consequently, Aba integration converts a native pan-agonist into a potent, selective hMC5R neutral antagonist , providing a critical pharmacological tool for isolating receptor-specific physiological responses[4].

Signaling cluster_MC4R hMC4R Pathway (Agonism) cluster_MC5R hMC5R Pathway (Antagonism) Ligand Aba-Containing Tetrapeptide (e.g., Peptide 4) MC4R hMC4R Binding (Favorable Pocket Fit) Ligand->MC4R High Affinity MC5R hMC5R Binding (Steric Hindrance) Ligand->MC5R High Affinity Gs1 Gs Protein Activation MC4R->Gs1 AC1 Adenylyl Cyclase (AC) Gs1->AC1 cAMP1 Increased cAMP Accumulation (EC50 in nM range) AC1->cAMP1 Block Conformational Arrest (No Gs Coupling) MC5R->Block cAMP2 Basal cAMP Levels Maintained Block->cAMP2

Figure 2: Divergent pharmacological signaling pathways of Aba-containing peptides at hMC4R (agonism) versus hMC5R (antagonism).

Opioid and Neurotensin Receptors

Beyond melanocortins, the Aba scaffold is heavily utilized in pain management pharmacology. In dermorphin-based tetrapeptides, replacing the Phe-Gly segment with an Aba-Gly constraint modulates the selectivity between μ-opioid (MOP) and δ-opioid (DOP) receptors[3].

Furthermore, the scaffold is instrumental in designing Opioid-Neurotensin hybrid peptidomimetics (e.g., KGOP01 and SBL-OPNT-14). These hybrids target both opioid receptors and the neurotensin receptor 2 (NTS2). The inclusion of the Aba core ensures the molecule survives the highly proteolytic environment of the central nervous system, resulting in an in vivo analgesic response lasting up to 8 hours—vastly superior to native opioid peptides[5].

Quantitative Pharmacological Profiling

The following table synthesizes the binding affinities and functional efficacies of key Aba-containing peptidomimetics across various receptor targets[3][4][5].

Ligand / PeptidomimeticTarget ReceptorPharmacological ProfileBinding Affinity (IC₅₀ / Kᵢ)Functional Activity (EC₅₀)
Aba-Peptide 4 hMC5RNeutral AntagonistHigh Affinity (Calculated: -9.4 kcal/mol)No cAMP accumulation
Aba-Gly Lead (4) DOP (δ-Opioid)Full AgonistKᵢ = 0.60 nMMVD IC₅₀ = 0.42 nM
Aba-Gly Lead (4) MOP (μ-Opioid)Full AgonistIC₅₀ = 0.76 nMN/A
Peptide 35 (8-Br-Aba) DOP (δ-Opioid)Partial AgonistIC₅₀ = 60.7 nMMVD IC₅₀ = 8.51 nM
SBL-OPNT-14 DOP (Gαi Pathway)Gαi ActivatorHigh AffinityEC₅₀ = 81 nM (Emax = 118%)
SBL-OPNT-14 DOP (β-arrestin-2)β-arrestin-2 RecruiterHigh AffinityEC₅₀ = 73 nM

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating Aba-containing compounds.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aba-Peptidomimetics

Due to the steric hindrance of the 7-membered ring, coupling the Fmoc-protected Aba building block requires optimized conditions to prevent sequence truncation.

  • Resin Preparation: Swell Rink Amide AM resin (0.6 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and Dichloromethane (DCM).

  • Aba Coupling: Dissolve 3.0 equivalents of Fmoc-Aba-OH, 3.0 eq of HATU, and 3.0 eq of HOAt in DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Add the cocktail to the resin and agitate for 3 hours at room temperature.

  • Self-Validation Check (Kaiser Test): Perform a Kaiser test post-coupling. The secondary amine nature and steric bulk of the Aba scaffold often result in incomplete coupling. Causality Rule: A positive (blue) result mandates a double-coupling cycle using a highly reactive system (DIC/Oxyma for 2 hours at 50°C) before proceeding to the next Fmoc deprotection, ensuring absolute sequence fidelity.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify the crude pellet via preparative RP-HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Functional Validation via In Vitro cAMP Accumulation Assay

This assay determines the functional profile (agonist vs. antagonist) of Aba-peptides at melanocortin receptors.

  • Cell Culture: Seed HEK293 cells stably expressing hMC4R or hMC5R into 384-well plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Ligand Incubation: Wash cells with assay buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterase activity). Add the Aba-peptidomimetic in a 10-point concentration gradient (10⁻¹¹ to 10⁻⁵ M). Incubate for 30 minutes at 37°C.

  • Self-Validation Check (Assay Window): Include a Forskolin (10 µM) positive control well to validate the maximum adenylyl cyclase activation and confirm the assay's dynamic range. Use native MT-II as a reference full agonist to normalize the Emax values of the Aba-peptides, ensuring lot-to-lot reproducibility.

  • Detection: Lyse the cells and quantify cAMP levels using a TR-FRET based cAMP detection kit (e.g., LANCE Ultra). Read the plate on an EnVision multimode microplate reader.

  • Data Analysis: Plot the TR-FRET ratio against the log of the ligand concentration. Use non-linear regression (four-parameter logistic curve) in GraphPad Prism to calculate the EC₅₀ and Emax values.

Conclusion

The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Aba) scaffold represents a triumph of rational drug design. By enforcing rigid β-turn geometries, it overcomes the inherent limitations of native peptides, offering profound enhancements in proteolytic stability and receptor subtype selectivity. Whether acting as a steric block to generate hMC5R antagonists or as a stabilizing core for long-acting opioid analgesics, the Aba scaffold remains an indispensable tool for drug development professionals engineering next-generation therapeutics.

References

  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530-532.[Link]

  • Van der Poorten, O., Fehér, K., Buysse, K., et al. (2014). Azepinone-Containing Tetrapeptide Analogues of Melanotropin Lead to Selective hMC4R Agonists and hMC5R Antagonist. ACS Medicinal Chemistry Letters, 6(2), 192-197.[Link]

  • De Neve, J., Elhabazi, K., Gonzalez, S., et al. (2024). Multitarget μ-Opioid Receptor Agonists. ACS Pharmacology & Translational Science, 7(9), 2784-2798.[Link]

  • Barlow, T., et al. (2021). Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics. RSC Medicinal Chemistry, 12(6), 828–870.[Link]

  • Miller, W. H., et al. (2004). Multi-Kiloscale Enantioselective Synthesis of a Vitronectin Receptor Antagonist. Organic Process Research & Development, 8(6), 1048-1055.[Link]

Sources

Exploratory

Crystal Structure Analysis of 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: Conformational Constraints and Applications in Peptidomimetic Drug Design

Executive Summary The transition from linear peptides to conformationally constrained peptidomimetics is a cornerstone of modern rational drug design. The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core—specifically its 4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from linear peptides to conformationally constrained peptidomimetics is a cornerstone of modern rational drug design. The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core—specifically its 4-amino derivative, commonly abbreviated as Aba —has emerged as a privileged scaffold [1]. By acting as a topographical mimetic for aromatic amino acids like phenylalanine or 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), the Aba scaffold imposes strict dihedral angle restrictions. Crystal structure analyses of Aba-containing ligands reveal its profound ability to induce stable β -turn conformations, directly modulating receptor affinity and functional selectivity in opioid and melanocortin receptor targets [2].

This whitepaper provides an in-depth technical guide to the crystallographic analysis, structural causality, and pharmacological application of the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold.

Structural Causality: The Mechanics of Conformational Constraint

In native peptides, the flexibility of the peptide backbone (rotation around the ϕ and ψ angles) often results in poor receptor selectivity and high susceptibility to proteolytic degradation. The integration of the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold solves this through geometric restriction.

The Origin of Rigidity

The Aba scaffold fuses a 7-membered azepinone ring with a rigid benzene ring. When incorporated into a peptide chain, the nitrogen and carbonyl groups of the azepinone ring participate in the peptide backbone.

  • Causality of Constraint: The steric bulk of the fused aromatic system, combined with the ring strain of the 7-membered lactam, severely restricts the accessible Ramachandran space for the embedded residue. This steric clash prevents the backbone from adopting extended β -strand conformations, instead forcing the ϕ and ψ torsional angles into a geometry that strongly favors a Type II β -turn [3].

  • Pharmacological Impact: In opioid receptor ligands (e.g., Dmt-Tic analogues), replacing Tic with Aba reorients the topological arrangement of the aromatic side chains. Crystallographic data confirms that this specific topological constraint is highly compatible with the μ -opioid receptor (MOR) binding pocket, shifting the ligand's profile from a δ -opioid antagonist to a potent μ -opioid agonist [2].

G A Linear Peptide (High Flexibility) B Introduce Aba Scaffold (Benzazepinone Core) A->B Synthetic Modification C Steric Clash & Ring Strain (Restricts phi/psi angles) B->C Structural Constraint D Induction of beta-turn Conformation C->D Crystallographic Validation E Enhanced Receptor Selectivity & Affinity D->E Biological Assay

Workflow illustrating how Aba scaffold integration drives receptor selectivity.

X-Ray Crystallographic Workflow for Benzazepinone Mimetics

To validate the conformational constraints of synthesized Aba-peptidomimetics (such as Ac-4-Me-Aba-NH-Me), high-resolution single-crystal X-ray diffraction is required. The following protocol outlines a self-validating crystallographic system designed to overcome the inherent crystallization challenges of medium-sized organic molecules.

Step-by-Step Methodology

Step 1: Crystallization via Vapor Diffusion

  • Protocol: Dissolve the purified Aba-peptidomimetic in a minimal volume of a methanol/water mixture (1:1 v/v) to a concentration of 10-15 mg/mL. Suspend a 2 µL drop (1 µL protein + 1 µL precipitant) over a 500 µL reservoir of precipitant solution (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5) in a sealed multi-well plate.

  • Causality: The closed system allows the volatile solvent in the drop to slowly equilibrate with the reservoir. This slow kinetic pathway gently drives the solution into the metastable supersaturation zone, favoring the nucleation of highly ordered single crystals over the amorphous precipitation commonly seen in flexible peptides.

Step 2: Cryoprotection and Harvesting

  • Protocol: Using a nylon loop, transfer the mature crystal to a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) for 30 seconds. Immediately flash-cool the crystal by plunging it into liquid nitrogen (100 K).

  • Causality: Glycerol acts as an antifreeze agent, preventing the formation of crystalline ice that would cause diffuse X-ray scattering and physically damage the peptide crystal lattice. Maintaining the crystal at 100 K during data collection minimizes radiation damage from the high-energy X-ray beam and reduces atomic thermal vibrations (lowering B-factors), yielding higher resolution data.

Step 3: Data Collection and Processing

  • Protocol: Mount the loop on a diffractometer equipped with a Cu K α microsource ( λ=1.5418 Å) or at a synchrotron beamline. Collect 360° of data with 0.5° oscillation frames. Process the frames using integration software (e.g., XDS or HKL2000).

  • Causality: Integration converts the raw diffraction images into a list of Miller indices ( hkl ) and their corresponding intensities. Scaling algorithms correct for X-ray absorption and beam decay, providing the foundational, error-corrected dataset required for accurate structure solution.

Step 4: Phase Solution and Refinement (Self-Validation)

  • Protocol: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Validate the geometry using Ramachandran plots.

  • Causality: Direct methods exploit statistical relationships between intensities to calculate phases, which is highly effective for small peptidomimetics at atomic resolution (< 1.2 Å). The refinement process is self-validating: the R1​ factor mathematically quantifies the agreement between the modeled electron density and the experimental diffraction data. An R1​<0.05 confirms the structural model is highly accurate.

Quantitative Crystallographic Data

Crystallographic analysis of Aba-constrained derivatives (such as Ac-4-Me-Aba-NH-Me) consistently demonstrates the scaffold's propensity to force a tight turn [2]. Below is a summary of representative quantitative crystallographic parameters for these constrained systems.

Crystallographic ParameterRepresentative Value for Aba-Peptidomimetics
Crystal System Monoclinic
Space Group P21​ or P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈15.2 Å, c≈11.4 Å
β Angle ≈96.5∘
Calculated Density ( Dc​ ) 1.15−1.25 g/cm 3
Resolution Limit 0.85–1.10 Å
Final R1​ Factor <0.05 (indicates high model confidence)
Observed Backbone Conformation Type II β -turn

Pharmacological Applications

The crystallographically proven rigidity of the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold translates directly into powerful pharmacological applications, primarily in the modulation of G-protein coupled receptors (GPCRs).

Opioid Receptor Modulation

In the development of analgesics, the Dmt-Tic pharmacophore is well known. However, substituting the Tic residue with the Aba scaffold reverses the orientation of the amide bonds. Structural studies show that the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one ring imposes a conformational constraint that is highly compatible with the μ -opioid receptor (MOR) but sterically clashes with the δ -opioid receptor (DOR) [4]. This structural nuance allows researchers to engineer highly selective MOR agonists that bypass DOR-related side effects.

G L Aba-Constrained Ligand R mu-Opioid Receptor (MOR) L->R High Affinity Binding G G_alpha_i/o Protein R->G Conformational Change AC Adenylyl Cyclase (Inhibition) G->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces

MOR activation pathway triggered by Aba-constrained peptidomimetics.

Melanocortin Receptor Selectivity

The Aba scaffold has also been utilized as a topographically constrained phenylalanine building block in melanotropin (MT-II) analogues. Insertion of the Aba core into the central tetrapeptide sequence of melanocortin ligands results in compact structures. Molecular docking, validated by crystal structures, indicates a perfect backbone overlap with the proposed bioactive conformation of MT-II. This constraint yields highly selective human melanocortin-4 receptor (hMC4R) agonists—vital for obesity and diabetes research—and novel hMC5R antagonists [5].

Conclusion

The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold represents a triumph of structure-based rational drug design. By utilizing X-ray crystallography to understand the exact torsional constraints imposed by the 7-membered azepinone ring, researchers can predictably induce β -turn conformations in otherwise flexible peptides. The rigorous, self-validating crystallographic workflows described herein ensure that the structural causality behind receptor selectivity is built on a foundation of absolute atomic certainty, accelerating the development of next-generation opioid and melanocortin therapeutics.

References

  • Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8). URL:[Link]

  • Synthesis, biological evaluation, and automated docking of constrained analogues of the opioid peptide H-Dmt-D-Ala-Phe-Gly-NH2 using the 4- or 5-methyl substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one scaffold. Journal of Medicinal Chemistry, 2011. URL:[Link]

  • A New Structural Motif for μ-Opioid Antagonists. Journal of Medicinal Chemistry, 2005. URL:[Link]

  • Conformationally constrained opioid ligands: The Dmt-Aba and Dmt-Aia versus Dmt-Tic scaffold. ResearchGate (Aggregated Structural Studies). URL:[Link]

  • Azepinone-Containing Tetrapeptide Analogues of Melanotropin Lead to Selective hMC4R Agonists and hMC5R Antagonist. PubMed Central (PMC). URL:[Link]

Foundational

Conformational Constraint in Peptidomimetics: A Technical Guide to 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one Receptor Binding Assays

Executive Summary The development of highly selective G protein-coupled receptor (GPCR) ligands often requires overcoming the inherent conformational flexibility of endogenous peptides. The 1,2,4,5-tetrahydro-3H-2-benzaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective G protein-coupled receptor (GPCR) ligands often requires overcoming the inherent conformational flexibility of endogenous peptides. The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Aba) scaffold has emerged as a privileged, conformationally constrained dipeptidomimetic core. By restricting the χ -space (torsion angles) of aromatic amino acids like phenylalanine or tyrosine, the Aba scaffold locks the pharmacophore into a specific topology (often a β -turn). This guide provides an authoritative, in-depth methodology for evaluating the receptor binding affinity and functional signaling of Aba-constrained ligands, with a specific focus on μ / δ -opioid receptors (MOP/DOP) and melanocortin receptors (MC3R/MC4R/MC5R).

The Structural Rationale of the Aba Scaffold

Endogenous peptides suffer from high entropic penalties upon receptor binding because they must freeze from a highly flexible ensemble into a single bioactive conformation. The Aba scaffold solves this thermodynamic bottleneck.

By cyclizing the aromatic side chain back onto the peptide backbone to form a 7-membered benzazepinone ring, the Aba moiety restricts the χ1​ and χ2​ dihedral angles. For example, replacing the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue in the Dmt-Tic opioid pharmacophore with an Aba ring reverses the amide bond orientation, creating a highly potent MOP antagonist[1]. Similarly, substituting the His6 residue in the melanotropin (MT-II) sequence with Aba generates highly selective hMC5R antagonists and hMC4R allosteric modulators[2].

To quantify how these structural rigidifications translate to receptor affinity, robust, self-validating radioligand binding assays are required.

Principles of Receptor Binding Affinity Assays

Receptor binding assays for Aba-peptidomimetics rely on the principle of competitive displacement. A well-characterized radiolabeled tracer (e.g., [3H] DAMGO for MOP or [125I] -NDP- α -MSH for MC4R) is incubated with receptor-expressing membranes. Unlabeled Aba-ligands are introduced at varying concentrations to compete for the binding pocket.

Causality in Assay Design:

  • Protease Inhibition: Because Aba-ligands are peptidomimetics, they are susceptible to enzymatic degradation by membrane-bound metalloproteases. Assays must include a cocktail of peptidase inhibitors (e.g., bestatin, captopril, phosphoramidon) to prevent ligand degradation, which would otherwise artificially inflate the apparent Ki​ value.

  • Charge Neutralization: Highly hydrophobic or cationic peptides stick non-specifically to glass fiber filters. Treating filters with Polyethylenimine (PEI)—a cationic polymer—neutralizes the negative charge of the borosilicate glass, drastically reducing non-specific binding (NSB) and ensuring a high signal-to-noise ratio.

AssayWorkflow A Cell Culture (HEK293/CHO) B Membrane Preparation A->B C Radioligand Incubation B->C D Rapid Filtration (PEI-treated GF/B) C->D E Scintillation Counting D->E F Cheng-Prusoff Analysis (Ki) E->F C_sub1 Add Radioligand (e.g.,[3H]DAMGO) C_sub1->C C_sub2 Add Aba-Peptide (Competitor) C_sub2->C

Fig 1: Step-by-step workflow of the competitive radioligand binding assay for Aba-peptides.

Experimental Protocols: A Self-Validating System

Protocol A: Membrane Preparation

Objective: Isolate functional GPCRs while maintaining their native lipid microenvironment.

  • Harvesting: Grow HEK293 or CHO-K1 cells stably expressing the target receptor (e.g., hMOP or hMC4R) to 80% confluence. Wash twice with ice-cold Phosphate-Buffered Saline (PBS) to halt cellular metabolism.

  • Lysis: Resuspend cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA) supplemented with a protease inhibitor cocktail (10 µM bestatin, 100 µM PMSF). Rationale: EDTA chelates divalent cations, destabilizing the cell membrane, while Tris maintains physiological pH.

  • Homogenization: Homogenize the suspension using a Dounce tissue grinder (30 strokes on ice).

  • Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to pellet unbroken cells and nuclei. Transfer the supernatant and ultracentrifuge at 40,000 × g for 30 min at 4°C.

  • Resuspension: Resuspend the resulting membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ , 0.1% Bovine Serum Albumin). Rationale: MgCl2​ is critical for maintaining GPCR-G protein coupling, which stabilizes the high-affinity state of the receptor.

Protocol B: Radioligand Competition Assay

Objective: Determine the IC50​ and calculate the Ki​ of the Aba-constrained ligand.

  • Filter Preparation: Pre-soak Whatman GF/B glass fiber filters in 0.5% (v/v) PEI for at least 1 hour at room temperature.

  • Incubation Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of the radioligand (e.g., 1 nM [3H] DAMGO for MOP, or 0.1 nM [125I] -NDP- α -MSH for MC4R).

    • 50 µL of the unlabeled Aba-ligand at varying concentrations ( 10−11 to 10−5 M).

    • 100 µL of the membrane preparation (approx. 15-20 µg protein/well).

  • Equilibration: Incubate the plates at 25°C for 60-90 minutes. Rationale: Room temperature incubation prevents rapid receptor internalization while allowing the binding kinetics to reach thermodynamic equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through the PEI-treated filters using a 96-well cell harvester. Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Rationale: Ice-cold buffer minimizes the dissociation of the bound radioligand during the wash steps.

  • Quantification: Dry the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Define non-specific binding (NSB) using a saturating concentration (10 µM) of a reference unlabeled ligand (e.g., naloxone). Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Functional Signaling and Pathway Divergence

Binding affinity ( Ki​ ) only dictates receptor occupancy. To determine whether the Aba-ligand acts as an agonist, antagonist, or allosteric modulator, functional assays measuring downstream secondary messengers (cAMP) and β -arrestin recruitment are mandatory. The Aba scaffold's rigid geometry often biases signaling, completely abolishing β -arrestin recruitment while maintaining G-protein signaling—a highly sought-after profile for reducing opioid side effects[3].

GPCR_Signaling cluster_MOP MOP (Opioid) cluster_MC4R MC4R (Melanocortin) Ligand Aba-Constrained Ligand GPCR GPCR (MOP or MC4R) Ligand->GPCR Binding Gi Gαi/o Protein GPCR->Gi Agonism (MOP) Gs Gαs Protein GPCR->Gs Agonism (MC4R) Arrestin β-Arrestin Recruitment GPCR->Arrestin Internalization cAMP_down ↓ cAMP Production Gi->cAMP_down cAMP_up ↑ cAMP Production Gs->cAMP_up

Fig 2: Divergent GPCR signaling pathways activated by Aba-constrained peptidomimetics.

Data Presentation & Interpretation

Table 1: Quantitative Binding Affinities of Representative Aba-Constrained Ligands

Ligand / Scaffold ModificationTarget ReceptorRadioligand UsedBinding Affinity ( Ki​ / IC50​ )Functional Profile
Dmt-Aba analogue (Isomer 5a) μ -Opioid (MOP) [3H] Naloxone Ki​ = 3.3 nMAntagonist
Dmt-Aba analogue (Isomer 5a) δ -Opioid (DOP) [3H] Deltorphin I Ki​ = 25.8 nMAntagonist
H-Dmt-d-Ala-(4R)-Me-Aba-Gly- NH2​ μ -Opioid (MOP) [125I] -DAMGO Ki​ < 1.0 nMHigh Affinity Agonist
MT-II Aba-substituted (Tetrapeptide 4) hMC4R [125I] -NDP- α -MSH IC50​ > 1000 nMInactive / Weak
MT-II Aba-substituted (Tetrapeptide 4) hMC5R [125I] -NDP- α -MSH IC50​ = 70 nMSelective Antagonist

Conclusion

The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Aba) scaffold represents a powerful tool in rational drug design, allowing medicinal chemists to map the χ -space requirements of GPCR binding pockets. By employing rigorous, well-controlled radioligand binding assays—safeguarded by protease inhibition and charge neutralization—researchers can accurately translate the thermodynamic advantages of these constrained peptidomimetics into actionable pharmacological data.

References

  • Van den Eynde, I., Laus, G., Schiller, P. W., Kosson, P., Chung, N. N., Lipkowski, A. W., & Tourwé, D. (2005). "A New Structural Motif for μ-Opioid Antagonists." Journal of Medicinal Chemistry.[Link]

  • Van der Poorten, O., Fehér, K., Buysse, K., Feytens, D., Zoi, I., Schwartz, S. D., Martins, J. C., Tourwé, D., Cai, M., Hruby, V. J., & Ballet, S. (2015). "Azepinone-Containing Tetrapeptide Analogues of Melanotropin Lead to Selective hMC4R Agonists and hMC5R Antagonist." ACS Medicinal Chemistry Letters.[Link]

  • De Wachter, R., de Graaf, C., Keresztes, A., Vandormael, B., Ballet, S., Tóth, G., Rognan, D., & Tourwé, D. (2011). "Synthesis, biological evaluation, and automated docking of constrained analogues of the opioid peptide H-Dmt-d-Ala-Phe-Gly-NH2 using the 4- or 5-methyl substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one scaffold." Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

In Vitro Metabolism of 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one Scaffolds: A Technical Guide for Peptidomimetic Drug Development

Executive Summary & Mechanistic Rationale The poor pharmacokinetic profile of native peptides—driven primarily by rapid proteolytic degradation—remains a critical bottleneck in peptide drug development. To circumvent thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The poor pharmacokinetic profile of native peptides—driven primarily by rapid proteolytic degradation—remains a critical bottleneck in peptide drug development. To circumvent this, medicinal chemists employ conformationally constrained non-natural amino acids. Among the most successful of these is the 4-amino-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Aba) scaffold[1].

By substituting flexible natural amino acids (such as Phenylalanine or Histidine) with the Aba scaffold, researchers can lock the peptide backbone into a bioactive β -turn conformation[2]. This modification is extensively used in the development of selective melanocortin (hMC4R/hMC5R) and opioid (MOP/DOP) receptor ligands[3].

As a Senior Application Scientist, I approach the in vitro metabolism of Aba-containing compounds through two distinct mechanistic lenses:

  • Proteolytic Resistance (Plasma/Serum): The seven-membered lactam ring introduces significant steric hindrance and a non-canonical peptide bond geometry. This prevents the formation of the Michaelis-Menten complex with endogenous exo- and endopeptidases, effectively rendering the peptide bond invisible to enzymatic cleavage[4].

  • Hepatic Phase I Clearance (Microsomes): While the lactam backbone is proteolytically stable, the fused aromatic ring of the benzazepinone moiety remains susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The primary metabolic liability is aromatic hydroxylation, which subsequently undergoes Phase II glucuronidation[5].

Understanding this dual-axis metabolic profile is essential for optimizing the oral bioavailability and half-life of Aba-based peptidomimetics.

In Vitro Metabolic Profiling Workflows

To accurately profile the metabolic fate of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one derivatives, a bifurcated screening workflow is required. Plasma stability assays validate the structural integrity of the lactam constraint against proteases, while microsomal assays map the intrinsic hepatic clearance driven by CYP450 enzymes.

G Start Aba-Peptidomimetic Candidate Plasma Plasma Stability Assay (Protease Resistance) Start->Plasma Microsome Microsomal Assay (CYP450 Metabolism) Start->Microsome LCMS1 LC-MS/MS Quantification (Parent Disappearance) Plasma->LCMS1 LCMS2 LC-MS/MS Quantification (Metabolite ID) Microsome->LCMS2 Result1 T1/2 > 24h High Proteolytic Stability LCMS1->Result1 Result2 Aromatic Hydroxylation Phase I Clearance LCMS2->Result2

Bifurcated workflow for assessing proteolytic and hepatic metabolism of Aba scaffolds.

Self-Validating Experimental Protocols

A robust metabolic assay must be a self-validating system. This means incorporating positive controls to verify enzyme activity and negative controls to confirm that degradation is strictly enzyme-mediated, not driven by chemical instability (e.g., hydrolysis in the buffer).

Protocol A: Plasma Proteolytic Stability Assay

Objective: Determine the half-life ( T1/2​ ) of the Aba-peptidomimetic against circulating proteases. Causality of Design: Plasma is used instead of serum because the coagulation cascade required to produce serum can release additional proteases that skew physiological relevance.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human or rat plasma (K2EDTA) in a 37°C water bath. Centrifuge at 3,000 × g for 5 minutes to remove any precipitated lipids.

  • Spiking: Spike the Aba-compound into the plasma to achieve a final concentration of 1 µM. Note: Keep organic solvent (DMSO) concentration below 1% (v/v) to prevent protease denaturation.

  • Incubation: Incubate the mixture at 37°C under gentle orbital shaking (300 rpm).

  • Time-Course Sampling: At t=0,15,30,60,120,240 , and 1440 minutes, extract a 50 µL aliquot.

  • Quenching (Critical Step): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantaneously denatures the proteases, halting the reaction precisely at the timepoint. It also precipitates plasma proteins, preventing LC column fouling, while the internal standard normalizes ionization fluctuations in the MS source.

  • Processing: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS/MS vial for analysis.

  • Validation: Run Propantheline as a positive control (rapidly degraded by plasma esterases) to confirm plasma enzymatic viability.

Protocol B: Hepatic Microsomal Stability (Phase I Metabolism)

Objective: Assess the vulnerability of the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one ring to CYP450 oxidation[6].

Step-by-Step Methodology:

  • Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the Aba-compound in 100 mM Potassium Phosphate buffer (pH 7.4, containing 3.3 mM MgCl2).

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require electron transfer to catalyze oxidation. Providing an NADPH regenerating system ensures that cofactor depletion does not artificially cap the metabolic rate, yielding a true intrinsic clearance ( CLint​ ) value.

  • Sampling & Quenching: Extract 50 µL aliquots at t=0,5,15,30,45,60 minutes and quench in 150 µL of ice-cold acetonitrile with internal standard.

  • Negative Control: Run a parallel incubation lacking NADPH.

    • Causality: If the compound degrades in the absence of NADPH, the instability is chemical or driven by non-CYP enzymes (e.g., amidases), allowing for precise mechanistic attribution.

Phase I Metabolic Pathway of the Aba Scaffold

While the Aba scaffold successfully evades proteases, its lipophilic aromatic ring is a prime target for Phase I metabolism. The primary biotransformation observed in vitro is CYP-mediated aromatic hydroxylation, which prepares the molecule for Phase II UGT-mediated glucuronidation and subsequent renal/biliary excretion.

Pathway Aba 1,2,4,5-Tetrahydro-3H- 2-benzazepin-3-one (Aba) CYP Hepatic CYP450 (Oxidation) Aba->CYP Phase I HydroxyAba Hydroxylated-Aba (Aromatic Ring OH) CYP->HydroxyAba UGT UGT Enzymes (Phase II) HydroxyAba->UGT Phase II Glucuronide O-Glucuronide Conjugate (Excreted) UGT->Glucuronide

Proposed Phase I/II metabolic pathway for the Aba peptidomimetic scaffold.

Quantitative Data: Impact of Aba Substitution on Stability

The integration of the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold into native peptide sequences yields profound improvements in pharmacokinetic parameters. The table below synthesizes typical in vitro quantitative data comparing native peptides to their Aba-substituted analogs[3][4].

Compound / SequenceTarget ReceptorPlasma T1/2​ (Human)HLM CLint​ (µL/min/mg)Primary Metabolic Liability
Native α -MSH Melanocortin< 15 minN/A (Proteolysis)Exopeptidase cleavage
Aba-substituted MT-II MC4R / MC5R> 24 hours45.2CYP-mediated hydroxylation
Native Dermorphin MOP (Opioid)~ 30 minN/A (Proteolysis)Endopeptidase cleavage
[Aba 3 ]-Dermorphin MOP / DOP> 24 hours38.7CYP-mediated hydroxylation
Propantheline (Control) Assay Validation~ 12 min-Plasma esterase hydrolysis
Verapamil (Control) Assay Validation-185.0High CYP3A4 clearance

Data Interpretation: The substitution of natural residues with the Aba scaffold shifts the metabolic clearance paradigm. The compounds transition from being rapidly degraded by plasma proteases (half-lives measured in minutes) to being highly stable in circulation (half-lives > 24 hours). Consequently, the rate-limiting step for their clearance shifts entirely to hepatic Phase I metabolism ( CLint​ ), which is moderate and manageable through further structural optimization (e.g., halogenation of the aromatic ring to block CYP oxidation sites)[5].

References

  • [1] Azepinone-Containing Tetrapeptide Analogues of Melanotropin Lead to Selective hMC4R Agonists and hMC5R Antagonist | ACS Medicinal Chemistry Letters. ACS Publications.[Link]

  • [2] Azepinone-Containing Tetrapeptide Analogues of Melanotropin Lead to Selective hMC4R Agonists and hMC5R Antagonist - PMC. National Institutes of Health (NIH).[Link]

  • [4] Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics - PMC. National Institutes of Health (NIH).[Link]

  • [3] χ-Space Screening of Dermorphin-Based Tetrapeptides through Use of Constrained Arylazepinone and Quinolinone Scaffolds | ACS Medicinal Chemistry Letters. ACS Publications.[Link]

  • [5] (PDF) Chi-Space Screening of Dermorphin-Based Tetrapeptides Through Use of Constrained Arylazepinone and Quinolinone Scaffolds. ResearchGate.[Link]

  • [6] T3P-Promoted, Mild, One-Pot Syntheses of Constrained Polycyclic Lactam Dipeptide Analogues via Stereoselective Pictet–Spengler and Meyers Lactamization Reactions | Organic Letters. ACS Publications.[Link]

Sources

Foundational

blood-brain barrier permeability of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one Introduction: The CNS Challenge and a Compound of Interest The blood-brain barrier (BBB) represent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Introduction: The CNS Challenge and a Compound of Interest

The blood-brain barrier (BBB) represents one of the most significant challenges in the development of therapeutics for central nervous system (CNS) disorders.[1] This highly selective, semipermeable border of endothelial cells prevents over 98% of small-molecule drugs from reaching the brain, a necessary defense mechanism that unfortunately also blocks potential treatments for diseases like Alzheimer's, Parkinson's, and brain tumors.[1][2] Therefore, a rigorous and multi-faceted assessment of a compound's ability to cross this barrier is a cornerstone of neuro-pharmacological research.

This guide focuses on a specific scaffold of interest: 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one . This benzazepine core and its derivatives, such as 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba), are recognized as "privileged templates" in medicinal chemistry.[3] They serve as core structures in constrained peptide mimetics, making them valuable candidates for targeting CNS receptors.[3][4] Understanding the inherent BBB permeability of this foundational structure is critical for guiding the design of future CNS-active agents.

This document provides a comprehensive framework for evaluating the BBB permeability of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, integrating computational prediction with established in vitro and in vivo experimental protocols. The narrative is designed for drug development professionals, explaining not just the "how" but the critical "why" behind each methodological choice.

Part 1: Foundational Assessment - Physicochemical Properties & In Silico Prediction

The journey across the BBB begins not in a lab, but with the fundamental physicochemical characteristics of the molecule itself. Passive diffusion, a primary mechanism for small molecules to enter the brain, is largely governed by a set of predictable molecular properties.[5]

Key Physicochemical Determinants of BBB Permeability

Analysis of successful CNS drugs has revealed several key property trends that favor BBB penetration:

  • Lipophilicity (LogP/LogD): A measure of a compound's fat-solubility. A LogP value in the optimal range is crucial, as the compound must be lipid-soluble enough to cross the cell membranes of the BBB but not so lipophilic that it gets sequestered in lipid bilayers or plasma proteins.

  • Molecular Weight (MW): Smaller is generally better. Most CNS drugs have a molecular weight below 400-600 Da.[1]

  • Polar Surface Area (PSA): A calculation of the surface sum over all polar atoms. Lower PSA is preferred as it reduces the potential for hydrogen bonding with the aqueous environment, facilitating entry into the lipid membrane. A TPSA of less than 79 Ų is often considered a strong predictor for BBB permeation.[6]

  • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bonds increases a molecule's polarity and hinders its ability to cross the lipophilic barrier.

Predicted Properties of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

While experimental values may vary slightly between derivatives, we can compute the properties for the core structure and its common amino-substituted analogue to establish a baseline.

Property1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Parent)4-amino-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Aba)[7]General Guideline for CNS Penetration
Molecular Formula C10H11NOC10H12N2O-
Molecular Weight ( g/mol ) ~161.20176.22< 400-600 Da[1]
XLogP3-AA ~1.5~0.21.0 - 4.0
Topological Polar Surface Area (TPSA) ~29.1 Ų~55.1 Ų[8]< 70-90 Ų[6]
Hydrogen Bond Donors 12≤ 3
Hydrogen Bond Acceptors 12≤ 7

Initial Analysis: Based purely on these in silico predictions, the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold exhibits promising characteristics for BBB permeability. The molecular weight is low, and the TPSA for both the parent and the amino-substituted version falls well within the desirable range for CNS drugs. The predicted LogP is also in a reasonable, albeit slightly low, range. This profile strongly justifies proceeding with experimental validation.

In Silico Modeling Workflow

Computational models, such as quantitative structure-activity/property relationship (QSAR/QSPR) models and artificial neural networks, can provide a more nuanced prediction by comparing the compound's structure to large datasets of molecules with known BBB permeability.[9][10] This is a crucial first step in a modern drug discovery cascade to rank and prioritize candidates before committing to resource-intensive experiments.[11][12]

cluster_0 In Silico Prediction Workflow mol_structure Input: 2D/3D Structure of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one calc_descriptors Calculate Physicochemical Descriptors (MW, LogP, TPSA, etc.) mol_structure->calc_descriptors Feature Extraction qsar_model Apply Predictive Models (e.g., QSAR, ANN, XGBoost) calc_descriptors->qsar_model Input Vector predict_logbb Output: Predicted logBB or Permeability Class qsar_model->predict_logbb Prediction

In Silico Prediction Workflow for BBB Permeability.

Part 2: High-Throughput Screening - In Vitro Models

While computational predictions are invaluable for initial screening, they must be validated by physical experiments. In vitro models offer a scalable and cost-effective platform for measuring permeability and identifying key transport mechanisms, bridging the gap between theory and biology.[13]

Model 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a cell-free assay that isolates the mechanism of passive transcellular diffusion.[5][14] It is an excellent first-line experimental tool due to its high throughput, low cost, and reproducibility.[15][16] The assay measures the diffusion of a compound from a donor well, through a filter coated with a lipid mixture mimicking the BBB, into an acceptor well.[14][17]

cluster_pampa PAMPA-BBB Experimental Workflow pampa_setup Donor Well (pH 7.4) Compound @ 10 µM Artificial Lipid Membrane (Porcine Brain Lipid Extract) Acceptor Well (pH 7.4) Brain Sink Buffer incubation Incubate (e.g., 5 hours, Room Temp) pampa_setup->incubation Diffusion analysis Quantify Compound (LC-MS/MS or UV-Vis) incubation->analysis Sample Collection papp Calculate Papp (Apparent Permeability) analysis->papp Data Processing

Workflow for the PAMPA-BBB Assay.

Detailed Protocol: PAMPA-BBB

  • Membrane Preparation: A 96-well filter plate (the "acceptor" plate) is coated with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[16][17]

  • Solution Preparation: The test compound, 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, is dissolved in an aqueous buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 0.5-5%) to a final concentration of ~10-50 µM. This is the "donor" solution.[16][17] The acceptor wells are filled with a "brain sink" buffer to better simulate physiological conditions.[15]

  • Assay Assembly: The lipid-coated acceptor plate is placed on top of the 96-well donor plate containing the test compound.

  • Incubation: The plate sandwich is incubated for a defined period (e.g., 4-18 hours) at room temperature to allow for compound diffusion.[14]

  • Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for high sensitivity and specificity.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are typically classified as having low, medium, or high permeability based on their Papp values.

Model 2: Cell-Based Transwell Assays (MDR1-MDCK)

While PAMPA is excellent for passive diffusion, it cannot account for the influence of transporters, particularly efflux pumps like P-glycoprotein (P-gp), which actively expel drugs from the brain.[18] The MDR1-MDCK cell line is a workhorse model for this purpose.[19] These are canine kidney epithelial cells transfected to overexpress human P-gp (encoded by the MDR1 gene), forming a tight, polarized monolayer that serves as a surrogate for the BBB.[18][20]

A bidirectional assay is performed to determine if the compound is a P-gp substrate.

  • Apical to Basolateral (A→B) Transport: Measures permeability in the "brain-bound" direction.

  • Basolateral to Apical (B→A) Transport: Measures permeability in the "efflux" direction.

An Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER significantly greater than 2 typically indicates that the compound is a substrate for P-gp efflux.[18]

cluster_mdck MDR1-MDCK Bidirectional Assay Workflow seed_cells Seed MDR1-MDCK cells on Transwell inserts culture Culture for 3-5 days to form a confluent monolayer seed_cells->culture teer Verify monolayer integrity (Measure TEER) culture->teer transport_ab A→B Assay: Add compound to Apical side, sample from Basolateral teer->transport_ab transport_ba B→A Assay: Add compound to Basolateral side, sample from Apical teer->transport_ba quantify Quantify compound at various time points (LC-MS/MS) transport_ab->quantify transport_ba->quantify calc Calculate Papp (A→B), Papp (B→A), and Efflux Ratio (ER) quantify->calc

Workflow for identifying P-gp substrates using MDR1-MDCK cells.

Detailed Protocol: MDR1-MDCK Permeability Assay

  • Cell Culture: MDR1-MDCK cells are seeded onto semi-permeable membrane inserts in a Transwell™ plate system and cultured for 3-5 days to form a confluent, polarized monolayer.[18]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER). High TEER values indicate the formation of robust tight junctions. Lucifer Yellow, a membrane-impermeable fluorescent dye, can also be used to check for paracellular leakage.[21]

  • Transport Experiment (A→B): The test compound (e.g., 10 µM) is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Transport Experiment (B→A): In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Inhibitor Control: The experiment is often repeated in the presence of a known P-gp inhibitor (e.g., cyclosporin A).[19] A significant increase in A→B permeability or a reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.

  • Quantification and Analysis: Samples are analyzed by LC-MS/MS. Papp values for each direction are calculated, along with the efflux ratio.

Advanced In Vitro Models: For higher physiological relevance, co-culture models incorporating astrocytes and pericytes, or models using human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs), can be employed.[22][23] These models exhibit higher TEER values and a more complete expression profile of BBB-specific transporters.[23]

Part 3: The Gold Standard - In Vivo Assessment

While in vitro assays provide critical mechanistic insights, they cannot fully replicate the complex, dynamic environment of a living organism.[24] In vivo models are therefore essential for obtaining definitive data on brain uptake, though they are more resource-intensive.[13][25]

The In Situ Brain Perfusion Technique

The in situ brain perfusion technique is a powerful method for measuring cerebrovascular transfer with precise control over the perfusate composition.[26][27] It allows for the calculation of the permeability-surface area (PS) product, a quantitative measure of brain uptake clearance.[28]

Causality Behind the Method: This technique surgically isolates the blood supply to one cerebral hemisphere in an anesthetized rat or mouse.[29] This allows researchers to replace the animal's blood with a precisely formulated buffer containing the test compound, eliminating confounding factors like plasma protein binding and systemic metabolism. This provides a direct and clean measurement of the compound's ability to cross the BBB itself.

cluster_insitu In Situ Brain Perfusion Workflow anesthetize Anesthetize Rat/Mouse expose_carotid Surgically expose external carotid artery anesthetize->expose_carotid cannulate Cannulate artery and ligate other vessels expose_carotid->cannulate perfuse Perfuse brain hemisphere with buffer containing radiolabeled compound cannulate->perfuse Controlled Infusion decapitate Decapitate at a precise time (e.g., 60 seconds) perfuse->decapitate homogenize Sample and homogenize brain tissue decapitate->homogenize scintillation Quantify radioactivity via liquid scintillation counting homogenize->scintillation calculate_ps Calculate Permeability-Surface Area (PS) product scintillation->calculate_ps

Key steps in the in situ brain perfusion technique.

Detailed Protocol: In Situ Brain Perfusion in the Rat

  • Animal Preparation: A rat is anesthetized, and the right external carotid artery is surgically exposed.[26][29]

  • Cannulation: The artery is cannulated with a fine tube connected to an infusion pump. Other contributing arteries are ligated to isolate the circulation to the cerebral hemisphere.

  • Perfusion: The hemisphere is perfused at a controlled rate (e.g., 3-4 mL/min) with a physiological buffer (e.g., HCO3 saline) containing a known concentration of the test compound (often radiolabeled for easy detection) and a vascular space marker (like [14C]-sucrose).[27][30]

  • Termination: After a short perfusion time (e.g., 5-300 seconds), the animal is decapitated.[29]

  • Sample Collection: The perfused brain hemisphere is dissected, weighed, and homogenized. A sample of the perfusate is also taken.

  • Quantification: The amount of radioactivity in the brain homogenate and the perfusate is measured using a liquid scintillation counter.

  • Calculation: After correcting for the compound remaining in the brain's vascular space, the brain uptake clearance (K_in) and the permeability-surface area (PS) product are calculated.

Synthesis and Integrated Assessment

No single method tells the whole story. A robust assessment of the BBB permeability of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one requires an integrated analysis of data from all three tiers of investigation.

  • Initial Hypothesis (In Silico): The physicochemical properties of the benzazepinone scaffold are favorable for BBB penetration, predicting it to be a CNS-active candidate.

  • Passive Permeability Test (PAMPA): A high Papp value in the PAMPA-BBB assay would confirm that the compound has sufficient lipophilicity to passively diffuse across a lipid membrane, validating the initial computational assessment.

  • Efflux Liability Test (MDR1-MDCK):

    • Scenario A (Low Efflux Ratio): If the ER is < 2, it suggests the compound is not a P-gp substrate. Combined with a high PAMPA result, this would strongly predict good brain penetration.

    • Scenario B (High Efflux Ratio): If the ER is > 2, it indicates the compound is actively removed by P-gp. This would temper expectations; even with good passive permeability, its brain concentration might be limited.

  • Definitive Confirmation (In Situ Perfusion): The in situ brain perfusion experiment provides the definitive, quantitative measure of brain uptake. The resulting PS value would confirm the net result of passive diffusion and any active transport mechanisms. If the MDCK assay predicted efflux, a lower-than-expected PS value would confirm that P-gp is limiting brain entry in vivo.

By logically progressing through this workflow, researchers can build a comprehensive profile of a compound's BBB transport characteristics, enabling informed decisions in the drug development pipeline and guiding the structural modifications needed to optimize brain penetration.

References

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(3), H484-H493. [Link]

  • Sweeney, D., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. [Link]

  • Garg, P., & Verma, J. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289-297. [Link]

  • Sun, H., et al. (2009). Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. Journal of Cerebral Blood Flow & Metabolism, 29(10), 1637-1647. [Link]

  • Insausti, R., et al. (2022). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers in Neuroanatomy. [Link]

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. ResearchGate. [Link]

  • Thrippleton, M. J., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Fluids and Barriers of the CNS, 16(1), 33. [Link]

  • Veszelka, S., et al. (2012). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. Journal of Pharmaceutical Sciences, 101(10), 3800-3814. [Link]

  • Wang, Y., et al. (2012). In-silico prediction of blood–brain barrier permeability. Journal of Computer-Aided Molecular Design, 26(11), 1265-1275. [Link]

  • Fischer, H., et al. (2006). In Silico Prediction of Blood−Brain Barrier Permeation Using the Calculated Molecular Cross-Sectional Area as Main Parameter. Journal of Chemical Information and Modeling, 46(6), 2543-2553. [Link]

  • Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. PubMed. [Link]

  • Shah, A., & Sivalingam, K. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv. [Link]

  • Nicolazzo, J. A., & Charman, S. A. (2006). Methods to assess drug permeability across the blood-brain barrier. Journal of Pharmacy and Pharmacology, 58(3), 281-293. [Link]

  • Boje, K. M. (2002). In vivo measurement of blood-brain barrier permeability. Current Protocols in Pharmacology. [Link]

  • Kumar, P., & Singh, S. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery, 26(1), 957-968. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Cloe Screen. (n.d.). Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Technology Networks. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link]

  • IRBM. (n.d.). BBB Assay Service. IRBM. [Link]

  • Deli, M. A., et al. (2019). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. [Link]

  • Nicolazzo, J. A., & Charman, S. A. (2006). Methods to assess drug permeability across the blood-brain barrier. Semantic Scholar. [Link]

  • van der Most, E., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(11), 7336-7348. [Link]

  • Betti, C., et al. (2008). Blood−Brain Barrier Penetration by Two Dermorphin Tetrapeptide Analogues: Role of Lipophilicity vs Structural Flexibility. Journal of Medicinal Chemistry, 51(8), 2465-2471. [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]

  • Jiang, L., et al. (2022). Validation of Human MDR1-MDCK and BCRP-MDCK Cell Lines to Improve the Prediction of Brain Penetration. ResearchGate. [Link]

  • van der Most, E., et al. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 66(11), 7336-7348. [Link]

  • Roy, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1282216. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems. [Link]

  • PubChem. (n.d.). 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. PubChem. [Link]

  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530-532. [Link]

  • Chemical Synthesis Database. (2025). 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Chemical Synthesis Database. [Link]

  • PubChem. (n.d.). 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. PubChem. [Link]

  • NextSDS. (n.d.). 3H-2-BENZAZEPIN-3-ONE, 4-AMINO-1,2,4,5-TETRAHYDRO-. NextSDS. [Link]

  • OUCI. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). OUCI. [Link]

  • Ziylan, Z. Y., & Robinson, P. J. (1990). Transient blood-brain barrier passage of polar compounds at low pH. Journal of Neuroscience Research, 27(3), 331-337. [Link]

  • PubChem. (n.d.). 1,2,4,5-Tetrahydrobenzo[d][11][26]thiazepine 3,3-dioxide. PubChem. [Link]

  • Yu, Y., et al. (2025). Drug-Dependent Enhancement of Blood–Brain Barrier Permeation by Polysorbate 80 Minor Components. MDPI. [Link]

  • Cannon, M. J., & Cannon, J. R. (2022). ATP-binding cassette transporters at the zebrafish blood-brain barrier and the potential utility of the zebrafish as an in vivo model. Drug Discovery and Development, 2(1), 1. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Integration of the 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one Scaffold in Peptidomimetics

Introduction and Strategic Context The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core, frequently functionalized as 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba), is a privileged structural motif in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core, frequently functionalized as 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba), is a privileged structural motif in medicinal chemistry. It serves as a conformationally constrained phenylalanine isostere, effectively locking the χ1​ and χ2​ dihedral angles of the amino acid side chain 1. By restricting conformational flexibility, the Aba scaffold minimizes entropic penalties upon target binding and enhances proteolytic stability, making it highly valuable in the development of selective ligands for G protein-coupled receptors (GPCRs), including opioid and melanocortin receptors 2.

This application note details two distinct, field-validated synthetic methodologies for constructing the 7-membered azepinone ring: a 7-endo radical cyclization and an intramolecular amidation strategy.

Mechanistic Pathways

The synthesis of the 7-membered azepine ring is notoriously challenging due to unfavorable entropic factors and transannular interactions. To overcome this, synthetic strategies rely on highly reactive intermediates or thermodynamic driving forces.

G Start1 N-o-bromobenzylamides (Precursor) Radical 7-endo Radical Cyclization Reagents: Bu3SnH, AIBN Solvent: Benzene (Reflux) Start1->Radical Aryl Radical Formation Start2 o-aminomethylphenylalanine (Precursor) Amidation Intramolecular Amidation Reagents: TBTU, DIPEA Solvent: DMF (High Dilution) Start2->Amidation Carboxyl Activation Product 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Aba Scaffold) Radical->Product C-C Bond Formation Amidation->Product Lactamization (C-N)

Synthetic pathways to the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold.

Experimental Protocols

Protocol A: 7-endo Radical Cyclization

This method utilizes a carbon-centered radical generated from an ortho-bromobenzylamide precursor. The critical success factor here is maintaining a low concentration of the tin hydride reagent to prevent premature reduction of the aryl radical before the 7-endo cyclization can occur 3.

Materials:

  • N-(o-bromobenzyl)itaconamide or methacrylamide precursor (1.0 equiv)

  • Tributyltin hydride ( Bu3​SnH ) (1.65 equiv)

  • Azobisisobutyronitrile (AIBN) (0.2 equiv)

  • Anhydrous Benzene (or Toluene for lower toxicity)

Step-by-Step Procedure:

  • System Preparation: Dissolve the N-(o-bromobenzyl)amide precursor (e.g., 25.8 mmol) in 40 mL of anhydrous benzene in a flame-dried, two-neck round-bottom flask equipped with a reflux condenser.

  • Degassing (Critical Step): Sparge the solution with ultra-pure Argon for 30 minutes. Oxygen rapidly quenches carbon-centered radicals, severely depressing yields.

  • Initiation: Heat the solution to a gentle reflux (approx. 80 °C).

  • Syringe Pump Addition (Causality Control): Prepare a solution of Bu3​SnH (42.7 mmol) and AIBN (5.2 mmol) in 100 mL of degassed benzene. Add this mixture dropwise via a syringe pump over a period of 6 hours into the refluxing precursor solution.

    • Expert Insight: The slow addition ensures the steady-state concentration of Bu3​SnH remains extremely low. If added too quickly, the aryl radical will abstract a hydrogen atom directly from Bu3​SnH (yielding the uncyclized reduced product) rather than attacking the pendant alkene.

  • Completion: Following the complete addition, maintain reflux for an additional 9 hours to ensure complete consumption of the starting material (verify via TLC, Hexanes:EtOAc 7:3).

  • Workup: Evaporate the solvent under reduced pressure. To remove toxic tin byproducts, partition the residue between acetonitrile and hexanes (tin residues partition into hexanes). Concentrate the acetonitrile layer and purify via flash column chromatography.

Protocol B: Intramolecular Amidation (Lactamization)

For precursors derived from amino acids (e.g., o-aminomethylphenylalanine), cyclization is achieved via peptide coupling reagents. The primary challenge is preventing intermolecular oligomerization.

Materials:

  • o-aminomethylphenylalanine derivative (amine and carboxyl deprotected)

  • TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • High-Dilution Setup: Dissolve the linear amino acid precursor in anhydrous DMF to achieve a final concentration of ≤0.01 M. Expert Insight: High dilution thermodynamically favors intramolecular ring closure over intermolecular chain elongation.

  • Base Addition: Add DIPEA (3.0 equiv) to the stirring solution at room temperature to ensure the amine is fully free-based and the carboxylic acid is deprotonated.

  • Activation: Add TBTU (1.2 equiv) in a single portion. TBTU converts the carboxylate into a highly reactive OBt-ester.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor the disappearance of the linear precursor via LC-MS. The constrained 7-membered ring will typically elute earlier than the linear precursor on a reverse-phase C18 column.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc, wash the organic layer with 1M HCl, brine, and dry over Na2​SO4​ . Purify the resulting benzazepinone via recrystallization or chromatography.

Quantitative Data and Method Comparison

To aid in route selection, the following table summarizes the operational parameters and typical outcomes of the primary synthetic strategies utilized for the Aba scaffold 1, 3.

Synthetic StrategyKey Reagents / CatalystsPrimary Challenge / LimitationTypical Yield RangeScalability
7-endo Radical Cyclization Bu3​SnH , AIBN, Refluxing BenzeneToxic tin byproducts; requires strict syringe pump addition to avoid premature reduction.55% – 75%Multigram (up to 10g)
Intramolecular Amidation TBTU or HATU, DIPEA, DMFRequires high dilution to prevent oligomerization; precursor synthesis can be lengthy.60% – 85%Gram scale
Acyliminium Ion Cyclization Oxazolidinone precursors, Lewis AcidsRegioselectivity issues depending on aromatic ring substitution patterns.40% – 90%Milligram to Gram

References

  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds.
  • Van der Poorten, O., et al. (2015). Azepinone-Containing Tetrapeptide Analogues of Melanotropin Lead to Selective hMC4R Agonists and hMC5R Antagonist. Journal of Medicinal Chemistry.
  • Kamimura, A., et al. (2003).

Sources

Application

protocols for functionalizing 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Title : Application Note: Site-Selective Functionalization of 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one Scaffolds Executive Summary & Pharmacological Context The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core (often referr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Application Note: Site-Selective Functionalization of 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one Scaffolds

Executive Summary & Pharmacological Context

The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core (often referred to as the "Aba" scaffold when bearing a 4-amino group) is a highly privileged, medium-sized ring system in medicinal chemistry[1]. It is predominantly utilized to induce rigid β -turn conformations in pseudopeptides and therapeutic mimetics[2]. For instance, functionalized Aba scaffolds have been successfully integrated into superpotent dermorphin tetrapeptides (e.g., the analogue BVD03), yielding mixed μ / δ opioid receptor agonists with picomolar functional potencies[3].

Achieving precise functionalization of this scaffold at the N2, C4, and C1 positions allows for the fine-tuning of steric bulk, lipophilicity, and receptor-binding interactions. This guide details validated protocols for the site-selective functionalization of the benzazepinone core, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Rationale for Site-Selective Functionalization

The benzazepinone ring presents three distinct sites for late-stage diversification, each requiring orthogonal chemical logic:

  • N2-Alkylation (Lactam Nitrogen) : The lactam N-H is weakly acidic (pKa ~16–17). Deprotonation requires a strong, irreversible base (e.g., NaH) in a polar aprotic solvent to generate a nucleophilic amide anion.

  • C1-Functionalization (Benzylic/Ring Fusion) : Direct C-H activation at C1 is challenging. Instead, C1-substituted derivatives are typically accessed de novo via multicomponent reactions, such as the Ugi-3CR, using pre-functionalized bifunctional building blocks[5].

Functionalization_Pathways cluster_N2 N2-Functionalization cluster_C4 C4-Functionalization cluster_C1 C1-Functionalization Core 1,2,4,5-Tetrahydro-3H- 2-benzazepin-3-one N2_Step NaH, DMF, 0 °C Electrophile (R-X) Core->N2_Step Deprotonation (pKa ~16) C4_Step LiHMDS, THF, -78 °C Electrophile (E+) Core->C4_Step Kinetic Enolate (pKa ~25) C1_Step Ugi-3CR / Pictet-Spengler (De Novo Synthesis) Core->C1_Step Multicomponent Assembly Target Conformationally Constrained Peptidomimetics N2_Step->Target C4_Step->Target C1_Step->Target

Fig 1: Orthogonal functionalization pathways for the 2-benzazepin-3-one scaffold.

Protocol 1: C1-Trisubstitution via Ugi-3CR

Causality & Design : Accessing 1-carboxamido-substituted Aba scaffolds expands the substitution pattern for peptide mimicry. This is achieved via a catalyst-free Ugi-three-component reaction (Ugi-3CR)[5]. A critical mechanistic requirement is the use of a double N-phthaloyl protecting group on the 2-formyl-L-Phe-OH precursor. If a mono-protecting group is used, the excess amine required to drive the Ugi reaction causes unwanted side reactions. The double protection prevents this, though it restricts the reaction to equimolar stoichiometry, resulting in moderate but highly pure yields[5].

Step-by-Step Methodology :

  • Imine Preformation : In an oven-dried, sealed vial, dissolve N-Phth-protected 2-formyl-L-Phe-OH (1.0 equiv) and the desired primary amine (1.0 equiv) in anhydrous Methanol to a concentration of 0.1 M.

  • Dehydration : Add anhydrous Na2SO4 (3.0 equiv) to the mixture. Stir the suspension at room temperature (20–25 °C) for exactly 2 hours to drive imine formation[5].

  • Multicomponent Assembly : Filter off the Na2SO4 under an inert argon atmosphere. To the filtrate, add the isocyanide derivative (1.0 equiv) in a single portion.

  • Thermal Cyclization : Seal the vial and heat the reaction mixture at 80 °C for 20 hours. The sealed environment prevents the evaporation of volatile isocyanides and maintains the required pressure for the cyclization step[5].

  • Workup & Isolation : Cool to room temperature, concentrate under reduced pressure, and purify the diastereomeric mixture via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Table 1: Ugi-3CR Yields and Diastereomeric Ratios for C1-Functionalized Scaffolds

Precursor ProtectionAmine ComponentIsocyanide ComponentIsolated Yield (%)Diastereomeric Ratio (dr)
Double N-PhthaloylPrimary Alkyltert-Butyl45 - 52~ 60:40
Double N-PhthaloylAryl / HeteroarylCyclohexyl40 - 48~ 55:45
Mono-protectedVariousVarious< 10 (Decomposition)N/A

(Data reflects the stoichiometric limitations imposed by the required double-protection strategy[5]).

Protocol 2: N2-Alkylation (Lactam Functionalization)

Causality & Design : The N2 position is critical for modulating the lipophilicity and hydrogen-bonding profile of the scaffold[6]. Because the lactam nitrogen is resonance-stabilized, it requires a strong base. Sodium hydride (NaH) is ideal as the byproduct is hydrogen gas, which bubbles out of solution, driving the deprotonation to completion via Le Chatelier's principle.

Step-by-Step Methodology :

  • Preparation : Flame-dry a round-bottom flask. Dissolve the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one derivative (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation : Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Self-Validation Check: Effervescence (H2 gas) must be observed. If no bubbling occurs, the NaH may have degraded to NaOH.

  • Anion Maturation : Stir the suspension at 0 °C for 30 minutes until the solution becomes clear or slightly yellow, indicating complete formation of the amide anion.

  • Electrophile Addition : Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Quench & Extraction : Quench the reaction carefully with saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over MgSO4, and concentrate.

Protocol 3: Stereoselective C4-Alkylation

Step-by-Step Methodology :

  • Enolate Generation : Dissolve the N-protected benzazepinone (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Base Addition : Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise down the side of the flask over 10 minutes. Stir at -78 °C for 1 hour. Self-Validation Check: The reaction mixture often develops a deep yellow/orange hue, indicative of the extended conjugated enolate system.

  • Alkylation : Add the electrophile (e.g., an alkyl triflate or reactive halide, 1.2 equiv) pre-dissolved in a minimal amount of THF, dropwise.

  • Reaction Progression : Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to -20 °C over an additional 2 hours. Do not allow it to reach room temperature before quenching to avoid epimerization.

  • Quench : Quench rapidly with glacial acetic acid (1.5 equiv) dissolved in THF at -20 °C to protonate the remaining enolate and lock the stereocenter, followed by the addition of saturated aqueous NH4Cl.

Analytical Validation & Troubleshooting

  • NMR Shifts : Successful N2-alkylation is typically confirmed by the disappearance of the broad lactam N-H peak (~8.0–8.5 ppm in 1H NMR, DMSO-d6) and the appearance of the corresponding alkyl protons (e.g., N-CH3 singlet at ~3.0 ppm)[7]. C4-alkylation is confirmed by the shift of the C4 proton from a doublet/multiplet to a distinct singlet or altered multiplet, depending on the substitution.

  • Troubleshooting C4 Epimerization : If a low diastereomeric ratio is observed during C4 functionalization, it is likely due to thermodynamic equilibration. Ensure the internal temperature never exceeds -50 °C during the enolate generation and trapping phases.

References

  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530-532. URL:[Link]

  • Van der Poorten, O., et al. (2017). Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues and Privileged Scaffolds. Medicinal Chemistry, 14(4). URL: [Link]

  • Ballet, S., et al. (2011). Superpotent [Dmt1]Dermorphin Tetrapeptides Containing the 4-Aminotetrahydro-2-benzazepin-3-one Scaffold with Mixed μ/δ Opioid Receptor Agonistic Properties. Journal of Medicinal Chemistry, 54(22). URL:[Link]

  • Wu, Y., et al. (2012). Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. The Journal of Organic Chemistry, 77(9). URL:[Link]

  • Van der Poorten, O., et al. (2011). Synthesis, biological evaluation, and automated docking of constrained analogues of the opioid peptide H-Dmt-d-Ala-Phe-Gly-NH2 using the 4- or 5-methyl substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one scaffold. Journal of Medicinal Chemistry, 54(19), 6538-6547. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and its derivatives. This scaffold is a privileged structure in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and its derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting opioid receptors, integrins, and various enzyme systems.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable heterocyclic compound.

We have structured this guide to move from general troubleshooting strategies to specific, actionable protocols. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic route effectively.

General Synthetic Workflow & Key Challenge

The most common strategy for constructing the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core involves the intramolecular cyclization of a suitably substituted 2-phenylethylamine derivative. The primary challenge in this synthesis is achieving efficient 7-membered ring closure (a 7-endo cyclization) while minimizing competing side reactions.[1]

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Core Formation (Critical Step) cluster_2 Final Steps A Starting Material (e.g., Substituted Phenylacetic Acid) B Chain Elongation & Functionalization (e.g., Amidation, Reduction) A->B Multi-step C Linear Precursor (e.g., N-protected 2-(2-aminoethyl)phenylacetic acid) B->C D Intramolecular Cyclization (Amide Bond Formation) C->D Deprotection & Coupling E Crude Product (1,2,4,5-tetrahydro-3H- 2-benzazepin-3-one) D->E F Purification (Chromatography/Recrystallization) E->F G Pure Product F->G

Caption: High-level workflow for a common synthesis route to the target benzazepinone.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis.

Q1: My overall yield is consistently low (<30%). Where should I begin troubleshooting?

A low overall yield in a multi-step synthesis is a common problem. A systematic approach is required to identify the bottleneck.[2] Start by analyzing the yield and purity of the product at each individual step. A significant drop at one stage pinpoints the problematic reaction.

Troubleshooting_Yield Start Low Overall Yield Detected CheckStep Analyze Yield & Purity at Each Step Start->CheckStep IdentifyProblem Identify Step with Lowest Yield/Purity CheckStep->IdentifyProblem Investigate Investigate Root Cause IdentifyProblem->Investigate Cause1 Reagent / Solvent Quality? Investigate->Cause1 Cause2 Reaction Conditions? Investigate->Cause2 Cause3 Intermediate Instability? Investigate->Cause3 Cause4 Purification Loss? Investigate->Cause4 Action1 Verify Purity, Use Anhydrous Solvents, Use Fresh Reagents Cause1->Action1 Yes Action2 Optimize: Temperature, Concentration, Time Cause2->Action2 Yes Action3 Handle Under Inert Atmosphere, Use Immediately Cause3->Action3 Yes Action4 Optimize Chromatography, Consider Recrystallization Cause4->Action4 Yes

Caption: Decision workflow for troubleshooting low overall reaction yield.

Actionable Advice:

  • Precursor Purity: Ensure the linear precursor for the cyclization step is highly pure. Impurities can inhibit the coupling catalyst or lead to side products that complicate purification.[2]

  • Water and Oxygen Sensitivity: Many coupling reactions and organometallic reagents are sensitive to moisture and oxygen.[3] Always use anhydrous solvents and maintain an inert atmosphere (Nitrogen or Argon) where necessary.

  • Reagent Stoichiometry: Precisely measure the molar ratios of your reactants, especially the coupling agents and bases. An excess or deficit can drastically lower yield.[4]

Q2: The key intramolecular cyclization step is failing, resulting in a complex mixture or starting material recovery. What's going wrong?

This is the most critical step and often the lowest yielding. The primary issue is usually the competition between the desired intramolecular reaction and intermolecular polymerization.

Intra_vs_Inter cluster_desired Desired Pathway (High Dilution) cluster_undesired Undesired Pathway (High Concentration) Precursor {Linear Precursor | N-terminus | C-terminus} Intra Intramolecular Cyclization Precursor:n->Intra Favored when [Substrate] is Low Inter Intermolecular Polymerization Precursor:s->Inter Favored when [Substrate] is High Product Target Benzazepinone (7-membered ring) Intra->Product Polymer Polymer / Oligomer Side Products Inter->Polymer

Caption: Competing reaction pathways during the cyclization step.

Key Solutions:

  • High-Dilution Conditions: This is the most critical factor. To favor the intramolecular pathway, the reaction must be run at a very low concentration (typically 0.01-0.05 M). This reduces the probability of two different molecules reacting with each other. A syringe pump for slow addition of the substrate to the reaction vessel can further enhance this effect.[2]

  • Choice of Coupling Reagent: The efficiency of amide bond formation is paramount. Different reagents have different mechanisms and may be more or less suited to forming a strained 7-membered ring.

ReagentCommon NameKey AdvantagesConsiderations
EDC / EDCI CarbodiimideWater-soluble urea byproduct is easily removed. Often used with an additive like HOBt or DMAP.[5]Can be prone to racemization if chiral centers are present.
HATU / HBTU Aminium-basedHigh reactivity, fast reaction times, often results in higher yields for difficult couplings.More expensive; byproducts must be removed by chromatography.
SOCl₂ / (COCl)₂ Acid ChloridesHighly reactive acyl chloride intermediate. Good for sterically hindered substrates.[6]Harsh conditions; requires a non-nucleophilic base. Not suitable for sensitive functional groups.
Boronic Acids CatalyticCan catalyze direct amidation under mild conditions, offering a greener alternative.[7]Catalyst loading and specific boronic acid structure must be optimized.
  • Temperature Control: Low temperatures (e.g., 0 °C to room temperature) often minimize side reactions. For highly activated starting materials like acid chlorides, dropwise addition at 0 °C is crucial to prevent side reactions.[4]

Q3: I suspect my starting materials are impure. What are the critical quality attributes for the linear precursor?

The quality of the N-protected 2-(2-aminoethyl)phenylacetic acid (or a similar precursor) is non-negotiable for a successful cyclization.

  • Purity: Must be >98% pure by NMR or HPLC. Impurities from previous steps can act as poisons for the coupling reaction.

  • Anhydrous: The precursor must be completely dry. Water will consume the activated carboxylic acid intermediate, preventing cyclization and leading to hydrolysis. Dry the precursor under high vacuum before use.

  • Free of Nucleophiles: Ensure no residual primary or secondary amines from previous steps are carried over, as they will compete in the amidation reaction.

Q4: Purification is leading to significant product loss. What are the best practices for isolating 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one?
  • Work-up: After the reaction, a standard aqueous work-up is often necessary to remove water-soluble byproducts (e.g., urea from EDC). Partition the reaction mixture between an organic solvent (like Ethyl Acetate or Dichloromethane) and a weak acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a weak base (e.g., sat. NaHCO₃) to remove unreacted acid.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of Ethyl Acetate in Hexanes or Dichloromethane in Methanol is typically effective. The exact ratio will depend on the specific substitutions on your molecule. Start with a low polarity and gradually increase it.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final step to achieve high purity and remove minor impurities. Experiment with solvent systems like Ethyl Acetate/Hexanes or Ethanol/Water.

Detailed Experimental Protocol: Intramolecular Amidation using EDC

This protocol is a representative example for the cyclization of a Boc-protected amino acid precursor. It should be adapted based on your specific substrate.

Objective: To synthesize 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one from 2-(2-((tert-butoxycarbonyl)amino)ethyl)phenylacetic acid.

Materials:

  • Boc-protected precursor (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[5]

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Boc-Deprotection (Step 1):

    • Dissolve the Boc-protected precursor (1.0 eq) in anhydrous DCM (approx. 0.2 M).

    • Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (3x) to ensure all TFA is removed. The resulting TFA salt of the amine is used directly in the next step.

  • Intramolecular Cyclization (Step 2):

    • Prepare a solution of EDC (1.2 eq) and DMAP (0.1 eq) in a large volume of anhydrous DCM to achieve a final substrate concentration of 0.01 M (high dilution is critical).

    • Dissolve the crude TFA salt from the previous step in a small amount of anhydrous DCM.

    • Using a syringe pump, add the solution of the TFA salt to the stirred solution of EDC/DMAP over a period of 4-6 hours at room temperature under a Nitrogen atmosphere.

    • After the addition is complete, allow the reaction to stir overnight (12-16 hours) at room temperature.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% Methanol in DCM) to afford the pure 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one.

References
  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530-532. [Link]

  • Yadav, J. S., et al. (2017). Synthesis of Ring-Fused 1-Benzazepines via[5][8]-Hydride Shift/7-Endo Cyclization Sequences. Organic Letters, 19(6), 1418–1421. [Link]

  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). OUCI. [Link]

  • Van den Eynde, I., et al. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Journal of Combinatorial Chemistry, 6(4), 468-473. [Link]

  • Wang, C., et al. (2026). Visible-light-induced perfluoroalkylation cyclization to access perfluoroalkylated benzazepines and benzoxepines by EDA complexes. Chemical Communications. [Link]

  • Suresh, P., et al. (2021). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry, 86(2), 1756–1765. [Link]

  • Xiao, Q., et al. (2022). Recent Progress on the Synthesis of Benzazepine Derivatives via Radical Cascade Cyclization Reactions. Request PDF on ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link]

Sources

Reference Data & Comparative Studies

Validation

1,2,4,5-tetrahydro-3H-2-benzazepin-3-one vs 1-benzazepine structural comparison

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I frequently evaluate privileged scaffolds to optimize target affinity, metabolic stability, and pharmacokinetic profiles. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I frequently evaluate privileged scaffolds to optimize target affinity, metabolic stability, and pharmacokinetic profiles. Among nitrogen-containing heterocycles, the benzazepine family stands out. However, the exact positioning of the nitrogen atom and the saturation state of the 7-membered ring drastically alter the molecule's behavior.

This guide provides an in-depth technical comparison between the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold (often referred to as the Aba core) and the 1-benzazepine scaffold, detailing their structural divergence, synthetic methodologies, and distinct pharmacological applications.

Structural & Physicochemical Divergence

The fundamental difference between these two scaffolds lies in the heteroatom placement and the presence of a lactam carbonyl, which dictates their 3D conformation, basicity, and hydrogen-bonding capabilities.

  • 1-Benzazepine: The nitrogen is located at position 1, directly fused to the aromatic ring. This aniline-like conjugation delocalizes the nitrogen's lone pair into the pi-system, significantly lowering its basicity compared to aliphatic amines. When functionalized, it serves as a flexible core for direct GPCR or enzyme binding.

  • 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: The nitrogen is shifted to position 2, and a carbonyl group at position 3 forms a cyclic amide (lactam). This renders the nitrogen essentially neutral at physiological pH. The saturated carbons at positions 1, 4, and 5 provide a highly constrained, rigid geometry. This scaffold is widely recognized as a "privileged" beta-turn peptide mimetic, specifically acting as a conformationally constrained phenylalanine (Phe) isostere[1].

Quantitative Physicochemical Comparison

To illustrate the practical implications of these structural differences, we can compare representative clinical and experimental derivatives of both scaffolds.

Property1-Benzazepine Derivatives1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one
Nitrogen Position Position 1 (Aniline-like or substituted amine)Position 2 (Lactam)
Representative Molecules Benazepril (ACE inhibitor), Tolvaptan (V2 antagonist)MT-II analogues (Aba), CCR5 Allosteric Modulators
Typical pKa 3.04 – 5.3 (e.g., Benazepril pKa1=3.04)[2]Neutral (Non-ionizable lactam core)
Lipophilicity (logP) 1.11 (Benazepril)[2] to ~5.0 (Tolvaptan)[3]Highly tunable (Typically 2.0 – 4.0)
Primary Structural Role Direct target binding via flexible side chainsRigid dipeptide mimetic (Beta-turn constraint)[1]

Visualizing the Pharmacological Divergence

The structural nuances directly dictate the therapeutic utility of each scaffold. 1-Benzazepines are heavily utilized in cardiovascular indications, whereas 2-benzazepin-3-ones are favored in peptide drug discovery to overcome the poor oral bioavailability and rapid proteolytic degradation of endogenous peptides.

G Root Benzazepine Privileged Scaffolds B1 1-Benzazepine (Nitrogen at Position 1) Root->B1 B2 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one (Nitrogen at Position 2, Lactam) Root->B2 T1 Direct GPCR / Enzyme Binding Altered pKa via Aniline Conjugation B1->T1 T2 Conformationally Constrained Peptide Beta-Turn Mimetic B2->T2 D1 ACE Inhibitors (Benazepril) V2 Antagonists (Tolvaptan) T1->D1 D2 Melanocortin (hMC4R) Agonists CCR5 Allosteric Modulators T2->D2

Figure 1: Divergent structural properties and pharmacological applications of benzazepine scaffolds.
Target Preferences in Drug Development
  • Melanocortin Receptors (hMC4R/hMC5R): The 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold is frequently incorporated into tetrapeptide analogues of melanotropin. By replacing the flexible His-D-Phe segment with the rigid Aba motif, researchers achieve selective allosteric agonism at hMC4R, which is critical for regulating energy homeostasis and feeding behavior[1].

  • Chemokine Receptors (CCR2/CCR5): The 2-benzazepine scaffold has been successfully utilized to develop the first probe-dependent positive allosteric modulators (PAMs) for CCR5, offering a novel approach to anti-inflammatory drug design[4].

  • Vasopressin V2 Receptors: Tolvaptan, a highly lipophilic (logP ~5) 1-benzazepine derivative, acts as a selective antagonist at the V2 receptor in the renal collecting duct, preventing cAMP-mediated aquaporin-2 movement and inducing antidiuresis[3].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 7-membered rings is notoriously challenging due to entropic penalties and transannular strain. The synthetic routes for these two scaffolds rely on entirely different catalytic logic.

SynthWorkflow cluster_0 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one cluster_1 1-Benzazepine Start1 Bifunctional Substrate Ugi Ugi Multicomponent Reaction Start1->Ugi RCM1 Ring-Closing Metathesis (Ru) Ugi->RCM1 Prod1 Lactam Scaffold RCM1->Prod1 Start2 (E)-Dienyl Arene + Tethered Ketimine CuCat Cu-Catalyzed Reductive Cyclization Start2->CuCat Prod2 Chiral Amine Scaffold CuCat->Prod2

Figure 2: Distinct synthetic workflows for 2-benzazepin-3-one and 1-benzazepine scaffolds.
Protocol A: Synthesis of 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one via RCM

To construct the constrained Aba core for peptide mimicry, a combination of multicomponent reactions and Ring-Closing Metathesis (RCM) is highly effective[5].

  • Precursor Assembly: React a bifunctional aromatic amine with an appropriate acyl chloride via an Ugi multicomponent reaction to form a diene precursor. Causality: The Ugi reaction allows for rapid, modular introduction of diverse side chains (e.g., methyl substituents at positions 4 and 5) to tune the conformational constraint[5].

  • Ring-Closing Metathesis (RCM): Dissolve the diene precursor in anhydrous toluene to achieve a strict concentration of 0.01 M. Causality: High dilution is an absolute requirement to thermodynamically favor intramolecular cyclization over intermolecular cross-metathesis (dimerization)[6].

  • Catalysis: Add 5 mol% Hoveyda-Grubbs 2nd generation ruthenium catalyst. Heat the reaction to 70°C for 12 hours. Causality: The elevated temperature overcomes the high activation energy barrier associated with forming a sterically hindered 7-membered azepine ring[6].

  • Self-Validating Step: Prior to chromatographic purification, quench the reaction with excess ethyl vinyl ether. Add a precise molar equivalent of 1,3,5-trimethoxybenzene as an internal standard. Acquire a quantitative 1H-NMR (qNMR) spectrum. Causality: qNMR provides an immediate, self-validating measure of conversion yield that is immune to the variable UV-extinction coefficients that skew HPLC data.

Protocol B: Asymmetric Synthesis of 1-Benzazepines via Cu-Catalysis

Constructing 1-benzazepines with adjacent stereogenic centers requires precise stereocontrol, achieved via copper-catalyzed intramolecular reductive cyclization[7].

  • Catalyst Activation (Glovebox): In an inert atmosphere, combine Cu(OAc)2 (10 mol%), a chiral bisphosphine ligand (12 mol%), and a silane reducing agent (e.g., PhSiH3) in anhydrous THF. Causality: The silane is required to reduce the Cu(II) precursor in situ, generating the highly active copper hydride (CuH) catalytic species[7].

  • Substrate Addition: Introduce the (E)-dienyl arene tethered to a ketimine moiety into the activated catalyst solution.

  • Reductive Cyclization: Stir at room temperature for 24 hours. Causality: The CuH species undergoes highly regioselective migratory insertion into the diene, forming a transient (Z)-allylcopper intermediate. This intermediate then executes a diastereoselective intramolecular nucleophilic attack on the tethered ketimine, closing the 7-membered ring while establishing two adjacent stereocenters[7].

  • Self-Validating Step: Purify the product via flash chromatography. To validate the stereochemical integrity of the catalyst choice, analyze the purified product using chiral HPLC against a racemic standard. The retention time divergence self-validates the enantiomeric excess (ee) achieved by the chiral bisphosphine ligand.

Conclusion

The choice between a 1-benzazepine and a 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold is not merely a matter of synthetic convenience; it is a fundamental determinant of the drug's mechanism of action. If the goal is to target GPCRs via traditional small-molecule binding pockets (e.g., V2 or ACE receptors), the flexible, tunable basicity of the 1-benzazepine is superior. Conversely, if the objective is to mimic a peptide beta-turn to target protein-protein interactions or peptide receptors (e.g., Melanocortin hMC4R), the rigid, neutral lactam core of the 2-benzazepin-3-one is the definitive privileged scaffold.

Sources

Comparative

A Comparative Guide to the Purity Validation of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one: An LC-MS First Approach

Audience: Researchers, scientists, and drug development professionals. Abstract: The characterization of impurities in active pharmaceutical ingredients (APIs) is a critical step in drug development, directly impacting t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The characterization of impurities in active pharmaceutical ingredients (APIs) is a critical step in drug development, directly impacting the safety and efficacy of the final product. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, a key heterocyclic scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, present a detailed, self-validating LC-MS protocol, and offer supporting data to guide researchers in selecting the most appropriate analytical strategy.

The Imperative for Rigorous Purity Validation

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the API itself to encompass any associated impurities. Regulatory bodies mandate stringent control over impurity levels, as even minute quantities of structurally related compounds, residual starting materials, or degradation products can exhibit undesirable pharmacological or toxicological effects. For novel scaffolds like 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, whose synthesis may involve multi-step pathways such as Friedel-Crafts alkylations or Pictet-Spengler reactions, a diverse array of potential impurities is conceivable.[1][2] Therefore, an analytical method must not only quantify the main component but also detect, identify, and quantify any impurities with high sensitivity and specificity.

The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for the validation of analytical procedures, ensuring they are suitable for their intended purpose.[3][4] Key validation characteristics include specificity, accuracy, precision, linearity, and sensitivity (Limit of Detection and Quantitation). This guide will be framed around these principles.

The Analytical Workflow: A Systematic Approach

A robust purity validation workflow is a multi-stage process, beginning with method development and culminating in routine quality control. The following diagram illustrates the key steps in validating an analytical method for impurity profiling.

Analytical_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD1 Analyte Characterization (Solubility, pKa, MW) MD2 Selection of Chromatographic Mode (e.g., Reversed-Phase) MD1->MD2 MD3 Optimization of LC Parameters (Column, Mobile Phase, Gradient) MD2->MD3 MD4 Optimization of MS Parameters (Ionization, Scan Mode, Fragmentation) MD3->MD4 V1 Specificity (Peak Purity, Resolution) MD4->V1 Transfer to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision (Repeatability, Intermediate) V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 A1 Impurity Profiling of Batches V5->A1 Implementation A2 Forced Degradation Studies A1->A2 A3 Routine Quality Control A1->A3

Caption: A generalized workflow for the development and validation of an analytical method for impurity profiling.

Recommended Protocol: LC-MS for Purity of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

LC-MS is the preferred method for this application due to its superior sensitivity and specificity, which are paramount when dealing with potentially unknown impurities.[5][6] The mass spectrometer provides molecular weight information, a critical piece of data for impurity identification that is unobtainable with a UV detector.

Rationale for Method Design
  • Chromatographic Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is selected as the primary separation technique.[7][8] This is due to its versatility and suitability for moderately polar compounds like the target analyte. The stationary phase is non-polar (e.g., C18), while the mobile phase is polar (a mixture of water and an organic solvent).[7]

  • Column Chemistry: A C18 column is a robust starting point. However, given the polar nature of the lactam functional group, poor retention can sometimes be an issue, with early elution near the solvent front.[9][10] Should this occur, alternative chemistries such as a polar-endcapped C18 or a phenyl-hexyl column can provide alternative selectivity.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is chosen. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV transparency. Formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent ionization of the analyte and any basic impurities, and it provides a source of protons to facilitate positive mode electrospray ionization (ESI).[11]

  • Ionization Technique: Electrospray ionization (ESI) is the technique of choice for polar and thermally labile molecules like benzazepinones.[12][13][14] It generates protonated molecules, [M+H]+, in the gas phase with minimal fragmentation, allowing for clear determination of the molecular weight. For lactams, protonation typically occurs on the nitrogen atom, which then directs the fragmentation pathways in MS/MS experiments.[12][13]

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one sample.

    • Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL. This will be the stock solution.

    • For the analysis, dilute the stock solution to 0.1 mg/mL using the initial mobile phase composition. This minimizes solvent effects during injection.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full Scan (m/z 100-800) for initial impurity detection, followed by data-dependent MS/MS for structural elucidation.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Performance Comparison: LC-MS vs. HPLC-UV

While HPLC-UV is a workhorse in many quality control labs, it has significant limitations for comprehensive impurity profiling.[5][11] The primary drawback is its reliance on the presence of a chromophore in the impurity and its inability to distinguish between co-eluting species. LC-MS overcomes these challenges by providing an orthogonal detection method based on mass-to-charge ratio.

Parameter LC-MS HPLC-UV Justification
Specificity Very High Moderate to Low MS can distinguish between compounds with the same retention time but different masses. UV detection cannot resolve co-eluting peaks without spectral differences.[3][15]
Sensitivity (LOD/LOQ) Very High (pg-ng range) High (ng-µg range) MS is inherently more sensitive than UV absorption, allowing for the detection and quantification of trace-level impurities.[16]
Identification Capability High Very Low MS provides molecular weight and fragmentation data, enabling the structural elucidation of unknown impurities.[5] UV provides no structural information beyond the UV spectrum.
Quantitation Good (with appropriate standards) Excellent HPLC-UV is often considered the gold standard for quantitation due to its wide linear range and robustness. LC-MS can have a more limited linear range and is susceptible to matrix effects.[17]
Robustness & Cost Moderate & High High & Low HPLC-UV systems are generally more robust, less complex, and less expensive to operate and maintain than LC-MS systems.

Validating the Method: Adherence to ICH Q2(R1)

To ensure the LC-MS method is fit for purpose, it must be validated according to ICH guidelines.[18]

  • Specificity: This is demonstrated by analyzing a placebo (all components except the API) and a spiked sample containing known potential impurities. The method should show no interfering peaks at the retention time of the API and should be able to separate all known impurities.[3] The mass spectrometer's ability to provide peak purity via mass analysis is a key advantage here.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are determined by injecting progressively more dilute solutions of the API and impurities. LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, typically with a signal-to-noise ratio of ~10.

  • Linearity: A series of solutions of the API and impurities are prepared at different concentrations (typically 5 levels) and analyzed. The peak area is plotted against concentration, and a linear regression is performed. The correlation coefficient (r²) should ideally be >0.99.[6]

  • Accuracy: Determined by spiking a sample with a known amount of impurity standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). The relative standard deviation (%RSD) is calculated and should be within acceptable limits (e.g., <5% for impurities).[16]

Conclusion and Recommendations

For the comprehensive purity validation of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, an LC-MS-based approach is unequivocally superior to traditional HPLC-UV. Its ability to not only separate but also identify unknown impurities by providing molecular weight and structural data is indispensable during drug development.[5] While HPLC-UV remains a valuable tool for routine quantitative analysis of the main component once the impurity profile is well-characterized, it lacks the specificity and identification power necessary for initial purity validation and forced degradation studies.

By adopting the detailed LC-MS protocol and validation strategy outlined in this guide, researchers and drug development professionals can ensure a thorough understanding of their API's purity profile, leading to safer and more effective pharmaceutical products. This aligns with the principles of Quality by Design (QbD) and meets the stringent requirements of global regulatory agencies.

References

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Journal of Organic Chemistry. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation.
  • Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. PubMed. Available from: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.
  • Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. ResearchGate. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • Simultaneous determination of five beta-lactam antibiotics in bovine milk using liquid chromatography coupled with electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available from: [Link]

  • Comparison of the electrospray ionization (ESI) responses of penicillins with ESI responses of their methanolysis products. PubMed. Available from: [Link]

  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences.
  • Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate. Available from: [Link]

  • Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. MDPI. Available from: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Deccan College of Pharmacy.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. Available from: [Link]

  • Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate. Available from: [Link]

  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. National Center for Biotechnology Information. Available from: [Link]

  • A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. SCIEX.
  • Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. MDPI. Available from: [Link]

  • Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). OUCI. Available from: [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. Available from: [Link]

  • Direct comparison of LC-MS and HPLC-UV data (obtained using...). ResearchGate. Available from: [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. Available from: [Link]

  • Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood. PubMed. Available from: [Link]

  • Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. PubMed. Available from: [Link]

  • 8-HYDROXY-1,2,4,5-TETRAHYDRO-3H-2-BENZAZEPIN-3-ONE. NextSDS. Available from: [Link]

Sources

Validation

A Researcher's Guide to Benchmarking Novel GPCR Ligands: The Case of 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one

In the landscape of G protein-coupled receptor (GPCR) drug discovery, the journey from a novel chemical entity to a validated lead compound is paved with rigorous quantitative comparisons. This guide provides a comprehen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of G protein-coupled receptor (GPCR) drug discovery, the journey from a novel chemical entity to a validated lead compound is paved with rigorous quantitative comparisons. This guide provides a comprehensive framework for benchmarking a test compound, using the promising scaffold 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one as a case study, against established, standard GPCR ligands. The benzazepine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component in various biologically active compounds, including some that target GPCRs like opioid and serotonin receptors.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind experimental design, ensuring scientific integrity and actionable insights.

The Strategic Imperative of Benchmarking

Benchmarking is more than a simple data comparison; it is a critical process of contextualizing the pharmacological profile of a novel compound. For a new molecule like 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, which we will refer to as "Test Compound X," benchmarking against well-characterized standard ligands provides a quantitative measure of its potency, affinity, and potential selectivity. This process is essential for making informed decisions in a drug discovery pipeline.

The selection of appropriate standard ligands is paramount. These should be well-vetted tool compounds or approved drugs with established pharmacological profiles at the target of interest.[3] For the purpose of this guide, let us hypothesize that preliminary screens suggest Test Compound X has activity at a Gs-coupled GPCR, for instance, the β2-adrenergic receptor. A suitable standard agonist would be Isoproterenol, a well-characterized, potent agonist for this receptor.

Experimental Design: A Two-Pronged Approach

To comprehensively characterize Test Compound X, we will employ a dual-assay strategy focusing on:

  • Binding Affinity: Determining the direct interaction of the compound with the receptor.

  • Functional Activity: Quantifying the cellular response elicited by the compound.

This dual approach allows us to discern not only if the compound binds to the receptor but also whether that binding event translates into a meaningful biological signal.

Target and Ligand Selection
  • GPCR Target: Human β2-adrenergic receptor (β2-AR), a well-studied Gs-coupled receptor.

  • Test Compound: 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Test Compound X).

  • Standard Ligand: Isoproterenol (a potent, non-selective β-adrenergic agonist).

  • Radioligand: [³H]-Dihydroalprenolol (a well-characterized antagonist for radioligand binding assays).

Methodologies and Protocols

Scientific rigor demands detailed and reproducible protocols. The following sections outline the step-by-step procedures for the key experiments.

Radioligand Binding Assay: Quantifying Affinity

Radioligand binding assays are a gold standard for determining the affinity of a ligand for its receptor.[4][5] These assays measure the direct binding of a radiolabeled ligand to a receptor preparation, and how a non-labeled compound (our Test Compound X) competes for this binding.

Experimental Workflow: Radioligand Binding Assay

prep Prepare Cell Membranes (Expressing β2-AR) radioligand Add Radioligand ([³H]-Dihydroalprenolol) prep->radioligand competitor Add Increasing Concentrations of Test Compound X or Isoproterenol radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Separate Bound from Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human β2-AR.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Dihydroalprenolol, and a serial dilution of either Test Compound X or Isoproterenol. Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist like propranolol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay: Measuring Gs Pathway Activation

Since the β2-AR is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7] Measuring cAMP levels is a direct readout of the functional consequences of receptor activation.[8][9]

Signaling Pathway: Gs-Coupled GPCR

Ligand Ligand (e.g., Isoproterenol) GPCR β2-AR Ligand->GPCR Binds G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Sources

Comparative

A Researcher's Guide to Assessing Kinase Cross-Reactivity: The Case of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] Off-target kinase inhibition, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, the early and accurate profiling of a compound's kinase selectivity is a cornerstone of preclinical drug development.

This guide provides a framework for assessing the kinase cross-reactivity of a test compound, using the scaffold 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one as a representative example. The benzazepinone core is a "privileged" scaffold in medicinal chemistry, recognized for its versatility in creating potent and selective ligands for various biological targets.[2][3] Indeed, substituted benzazepinone derivatives have been successfully developed as potent inhibitors of key kinases such as Aurora A, VEGF-R, cyclin-dependent kinases (CDKs), and glycogen synthase kinase-3 (GSK-3).[4][5] Given the established activity of related structures, an early-stage assessment of the unsubstituted parent scaffold, 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, against a broad panel of kinases is a logical and necessary step to understand its intrinsic selectivity profile and potential for future development.

This document will detail the experimental design, provide a comprehensive protocol for a widely used biochemical kinase assay, and discuss the interpretation of the resulting data.

Part 1: The Principle of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases. A compound that inhibits the intended target kinase with high potency is desirable, but its activity against other kinases determines its selectivity profile. A highly selective inhibitor interacts with a minimal number of off-target kinases, whereas a non-selective inhibitor interacts with many.

To quantify this, a test compound is typically screened against a large, diverse panel of purified kinases at a fixed concentration (e.g., 1 or 10 µM). The percent inhibition at this concentration provides a snapshot of the compound's activity across the kinome. Hits from this primary screen are then followed up with dose-response experiments to determine the IC₅₀ (half-maximal inhibitory concentration) for each interaction.

This guide will focus on a robust and widely adopted method for kinase profiling: a luminescence-based ATP depletion assay. The principle is straightforward: active kinases consume ATP to phosphorylate their substrates. By measuring the amount of ATP remaining in the reaction, we can determine the extent of kinase activity. A potent inhibitor will result in less ATP consumption, leading to a higher luminescent signal.

Experimental Design & Workflow

A logical workflow is essential for generating reliable and reproducible data. The process begins with a primary screen to identify potential off-target interactions, followed by secondary assays to confirm and quantify these interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation & Potency A Prepare Compound (1,2,4,5-tetrahydro-3H-2-benzazepin-3-one) 10 mM DMSO Stock B Primary Screen Single high concentration (e.g., 10 µM) against kinase panel (e.g., 96 kinases) A->B C Data Analysis Calculate Percent Inhibition vs. Controls B->C D Identify 'Hits' (e.g., >50% Inhibition) C->D E Dose-Response Assay 10-point, 3-fold serial dilution for each 'Hit' kinase D->E Advance Hits F IC50 Determination Non-linear regression analysis E->F G Selectivity Profiling Compare IC50 values across all confirmed off-target kinases F->G

Figure 1: General workflow for kinase cross-reactivity profiling.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step protocol for performing a kinase cross-reactivity screen using a luminescence-based assay format, such as the widely available Kinase-Glo® platform.

Materials & Reagents
  • Test Compound: 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, dissolved in 100% DMSO to a 10 mM stock concentration.

  • Control Inhibitor: A well-characterized broad-spectrum kinase inhibitor (e.g., Staurosporine) for positive control wells.

  • Kinase Panel: A panel of purified, active protein kinases.

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • Assay Plates: White, opaque, 384-well assay plates (low-volume).

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, EGTA, and DTT. The exact composition may need optimization for specific kinases.

  • ATP: Adenosine 5'-triphosphate, prepared to the desired concentration (often at the Kₘ for each kinase).

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Reagent.

  • Instruments: Multichannel pipettes, acoustic liquid handler (optional, for precision), plate shaker, and a microplate luminometer.

Step-by-Step Methodology

1. Compound Plate Preparation (384-well)

  • Causality: This step prepares the compound dilutions that will be added to the assay plate. Using an intermediate dilution plate minimizes the final concentration of DMSO in the assay, which can inhibit kinase activity.

  • a. To an empty 384-well plate, add assay buffer to all wells.

  • b. Using a high-precision liquid handler, transfer a small volume (e.g., 100 nL) of the 10 mM test compound stock into the appropriate wells to achieve the desired final concentration for the primary screen (e.g., 10 µM).

  • c. Prepare wells for the positive control (Staurosporine) and negative control (DMSO vehicle only) in the same manner.

2. Kinase Reaction Setup

  • Causality: This is the core enzymatic reaction. The order of addition is critical to ensure the inhibitor has the opportunity to bind to the kinase before the phosphorylation reaction is initiated with ATP.

  • a. In a new 384-well white assay plate, add the kinase/substrate mixture to all wells. Each well will contain a different kinase from the panel.

  • b. Transfer the diluted compounds, positive controls, and vehicle controls from the compound plate to the assay plate.

  • c. Allow the plate to incubate for a short period (e.g., 15 minutes) at room temperature to permit compound-kinase binding.

  • d. Initiate the kinase reaction by adding ATP to all wells.

  • e. Shake the plate gently for 1 minute and then incubate at 30°C for the optimized reaction time (e.g., 60 minutes).

3. Signal Detection

  • Causality: The Kinase-Glo® reagent simultaneously stops the kinase reaction (by depleting any remaining ATP) and generates a luminescent signal from the ATP that was not consumed by the kinase.

  • a. Equilibrate the Kinase-Glo® reagent to room temperature.

  • b. Add a volume of Kinase-Glo® reagent equal to the volume in the assay wells.

  • c. Shake the plate for 2 minutes to ensure thorough mixing.

  • d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • e. Read the plate on a luminometer, recording the Relative Luminescence Units (RLU).

4. Data Analysis

  • Causality: Normalizing the data to the controls is essential for comparing results across different kinases and plates.

  • a. Percent Inhibition Calculation: Use the following formula for the primary screen data: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

    • RLU_compound: Signal from the test compound well.

    • RLU_pos_ctrl: Signal from the positive control (Staurosporine, maximum inhibition).

    • RLU_neg_ctrl: Signal from the vehicle control (DMSO, no inhibition).

  • b. IC₅₀ Determination: For secondary screens, plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Part 3: Data Interpretation & Comparative Analysis

The output of a primary kinase screen is a list of inhibition values. A common threshold for identifying a "hit" is >50% inhibition at the screening concentration.

Hypothetical Primary Screen Data

Below is a hypothetical data table summarizing the results of a primary screen of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one at 10 µM against a selection of kinases, compared to a known multi-kinase inhibitor, Sunitinib.

Kinase TargetKinase Family1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (% Inhibition @ 10 µM)Sunitinib (Control) (% Inhibition @ 1 µM)
VEGFR2 Tyrosine Kinase85.2 98.5
PDGFRβ Tyrosine Kinase78.9 95.1
CDK2 CMGC15.445.3
GSK-3β CMGC22.130.8
Aurora A Other65.7 88.2
ROCK1 AGC5.612.5
PKA AGC2.18.9
FAK Tyrosine Kinase45.075.6

This data is illustrative and not based on actual experimental results.

From this hypothetical data, we would identify VEGFR2, PDGFRβ, and Aurora A as primary hits for our test compound. The next logical step, as outlined in the workflow, would be to perform 10-point dose-response curves for these three kinases to determine their precise IC₅₀ values.

Visualizing Kinase Selectivity

A common way to visualize the selectivity of a compound is by plotting the inhibited kinases on a kinome tree diagram. This graphical representation illustrates the relationships between different kinase families and quickly highlights whether a compound's activity is clustered within a specific family or spread across the kinome.

G cluster_legend Inhibition Level TK TK VEGFR2 VEGFR2 TK->VEGFR2 PDGFRb PDGFRβ TK->PDGFRb FAK FAK TK->FAK CMGC CMGC CDK2 CDK2 CMGC->CDK2 GSK3b GSK-3β CMGC->GSK3b AGC AGC ROCK1 ROCK1 AGC->ROCK1 PKA PKA AGC->PKA OTHER Other AuroraA Aurora A OTHER->AuroraA High > 60% (Hit) Mid 30-60% Low < 30% Unchanged < 10%

Figure 2: Illustrative kinome selectivity map for the hypothetical data.

This visualization clearly communicates that the hypothetical activity of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is concentrated against a few kinases in the Tyrosine Kinase and "Other" families, while showing minimal interaction with the tested members of the CMGC and AGC families.

Conclusion

While the specific cross-reactivity profile of the unsubstituted 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one is not publicly documented, its structural relationship to known kinase inhibitors makes it a compelling scaffold for investigation.[4][5][6] By employing a systematic and robust screening methodology, as detailed in this guide, researchers can effectively map the kinase interaction landscape of this and other novel chemical entities. This crucial data enables informed decisions in the drug discovery process, guiding lead optimization efforts toward compounds with the desired balance of potency and selectivity, and ultimately increasing the probability of developing safe and effective medicines.

References

  • Tolle, N., & Kunick, C. (2011). Paullones as inhibitors of protein kinases. Current Topics in Medicinal Chemistry, 11(11), 1320-1332. [Link]

  • Wohlfart, S., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1623. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Shubin, K., & Petuškovs, A. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530-532. [Link]

  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate. [Link]

  • Shubin, K., & Petuškovs, A. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). OUCI. [Link]

  • Fortin, S., et al. (2008). New C5-Alkylated Indolobenzazepinones Acting as Inhibitors of Tubulin Polymerization: Cytotoxic and Antitumor Activities. Journal of Medicinal Chemistry, 51(12), 3465-3474. [Link]

  • Golubovskaya, V. M., et al. (2008). A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth. Journal of Experimental Therapeutics and Oncology, 7(1), 25-36. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances, 14(11), 7681-7707. [Link]

  • Van den Bossche, S., et al. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. Organic Letters, 21(18), 7440-7445. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: From Classical Rearrangements to Modern C-H Activation

The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core is a quintessential example of a privileged scaffold in medicinal chemistry. Its constrained, seven-membered lactam structure serves as a versatile template for designing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core is a quintessential example of a privileged scaffold in medicinal chemistry. Its constrained, seven-membered lactam structure serves as a versatile template for designing potent antagonists for opioid and vitronectin receptors, as well as peptide-based tyrosine kinase inhibitors[1][2]. The efficacy of drug discovery programs leveraging this scaffold is often contingent on the efficiency, scalability, and versatility of the underlying synthetic chemistry.

This guide provides an in-depth comparison of the principal synthetic strategies for constructing the 2-benzazepin-3-one ring system. We will move beyond a mere recitation of procedures to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each route. The discussion is tailored for researchers, medicinal chemists, and process development professionals who require a nuanced understanding to select the optimal path for their specific objectives, whether for library synthesis or large-scale production.

Strategic Overview: Two Dominant Paradigms

The construction of the tricyclic benzazepinone system is primarily approached through two distinct strategic paradigms:

  • Ring-Expansion of a Six-Membered Precursor: This classical approach involves synthesizing a substituted tetralone (a 6-membered ring ketone) and subsequently inserting a nitrogen atom to expand the ring to the desired seven-membered lactam.

  • Intramolecular Cyclization of an Acyclic Precursor: These more modern methods construct the seven-membered ring by forming a key carbon-carbon or carbon-nitrogen bond from a pre-functionalized acyclic starting material.

cluster_0 Synthetic Paradigms cluster_1 Ring-Expansion cluster_2 Intramolecular Cyclization Precursors Starting Material Classes Tetralone α-Tetralone Precursor Precursors->Tetralone Acyclic Functionalized Acyclic Precursor Precursors->Acyclic Target 1,2,4,5-Tetrahydro- 3H-2-benzazepin-3-one Tetralone->Target Beckmann R. Schmidt R. Acyclic->Target Friedel-Crafts Alkylation C-H Carbonylation Reductive Amination/Cyclization

Caption: High-level overview of the two major synthetic strategies.

Part 1: Ring-Expansion Strategies

These methods are historically significant and rely on robust, well-understood reactions. Their primary advantage lies in the accessibility of the α-tetralone starting materials.

The Beckmann Rearrangement

First reported in 1886, the Beckmann rearrangement is a stalwart of organic synthesis for converting an oxime into an amide or lactam[3]. The reaction proceeds via an acid-catalyzed rearrangement of the group anti-periplanar to the oxime's hydroxyl group.

Mechanism & Causality: The synthesis begins with the oximation of a suitable α-tetralone derivative. This oxime is then treated with a strong protic acid (e.g., H₂SO₄, PPA) or a Lewis acid. Protonation of the hydroxyl group creates an excellent leaving group (H₂O), initiating a 1,2-alkyl shift. The migrating group is the one trans (anti) to the departing group, which forms a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final seven-membered lactam[4][5]. The choice of acidic catalyst is critical; overly harsh conditions can lead to degradation, while insufficient acidity results in a sluggish or incomplete reaction[6].

Advantages:

  • Reliability: A well-established and predictable transformation.

  • Accessible Starting Materials: Substituted α-tetralones are often commercially available or readily prepared.

Disadvantages:

  • Harsh Conditions: Often requires strong acids and elevated temperatures, limiting substrate scope for sensitive functional groups[6].

  • Regioselectivity: If the starting tetralone is unsymmetrically substituted, two geometric isomers of the oxime can form, potentially leading to a mixture of lactam regioisomers.

  • Multi-step Process: Requires a discrete step for oxime formation prior to the rearrangement.

The Schmidt Reaction

The Schmidt reaction offers a more direct conversion of a ketone to a lactam by using an azide source, typically hydrazoic acid (HN₃) or a safer alternative like trimethylsilyl azide (TMSN₃), in the presence of a strong acid[7].

Mechanism & Causality: The ketone is first protonated by the acid, activating it for nucleophilic attack by the azide. This forms an azidohydrin intermediate. Similar to the Beckmann rearrangement, a proton-catalyzed loss of dinitrogen gas (N₂) drives a 1,2-alkyl shift to the electron-deficient nitrogen[7]. The resulting iminocarbonium ion is then hydrated to furnish the lactam. The key driver for this reaction is the highly favorable thermodynamics associated with the irreversible loss of N₂ gas.

Advantages:

  • Direct Conversion: Converts the ketone directly to the lactam in a single step.

  • Good Atom Economy: The primary byproduct is innocuous nitrogen gas.

Disadvantages:

  • Safety Concerns: Hydrazoic acid is highly toxic and explosive. While safer alternatives like TMSN₃ exist, they require specific activators (e.g., TMSOTf) and careful handling.

  • Regioselectivity Issues: Similar to the Beckmann rearrangement, the migration of the more substituted carbon can lead to mixtures of products in unsymmetrical ketones.

  • Harsh Acidic Conditions: The reaction typically requires a strong Brønsted or Lewis acid[8].

Part 2: Intramolecular Cyclization Strategies

These approaches build the seven-membered ring from acyclic precursors and often represent more modern, efficient, and versatile solutions.

Classical Friedel-Crafts Alkylation/Acylation

This strategy involves an intramolecular electrophilic aromatic substitution where a side chain on the benzene ring acts as the electrophile to close the seven-membered ring[1][2]. Numerous variations exist, including the cyclization of N-(2-phenylethyl)succinimide derivatives or related compounds under acidic conditions[9].

Mechanism & Causality: An electrophilic center is generated on the side chain, typically through the action of a Lewis acid (e.g., AlCl₃) or a strong protic acid. This electrophile is then attacked by the electron-rich benzene ring in a classic SᴇAr reaction to forge the new C-C bond, completing the seven-membered ring. The efficiency is highly dependent on the activation of the aromatic ring and the nature of the electrophilic precursor.

Advantages:

  • Versatility: A wide range of starting materials can be designed to undergo this type of cyclization.

  • Well-Understood: The principles of Friedel-Crafts reactions are fundamental in organic chemistry.

Disadvantages:

  • Harsh Conditions: Often requires stoichiometric or excess amounts of strong Lewis acids.

  • Substrate Limitations: The aromatic ring must be sufficiently activated (electron-rich) and cannot bear strongly deactivating groups.

Palladium-Catalyzed C-H Carbonylation

A state-of-the-art approach that exemplifies the power of modern transition-metal catalysis. This method forges the benzolactam by directly carbonylating an ortho C-H bond of a primary benzylamine, using the amine itself as a directing group[10].

Mechanism & Causality: The reaction cycle is believed to begin with the coordination of the primary amine to the palladium catalyst. This chelation directs the catalyst to an ortho C-H bond, which is then cleaved in a C-H activation step to form a palladacycle. Carbon monoxide (CO) then inserts into the palladium-carbon bond. The final step is a reductive elimination that forms the C-N bond of the lactam and regenerates the active palladium catalyst[10]. This method is exceptionally atom- and step-economical as it avoids the need for pre-installing halide or triflate groups on the aromatic ring.

Advantages:

  • High Atom and Step Economy: Avoids protecting groups and pre-functionalization of the aromatic ring.

  • Mild Conditions: Can be performed under atmospheric pressure of CO.

  • High Yields: Reported to achieve yields up to 90%[10].

Disadvantages:

  • Catalyst Cost: Requires a palladium catalyst, which can be expensive for large-scale synthesis.

  • Ligand/Additive Sensitivity: The reaction outcome can be sensitive to the choice of ligands and acidic additives, requiring optimization for different substrates[10].

Quantitative Performance Comparison

The choice of a synthetic route is ultimately a multi-variable decision. The following table summarizes the key performance metrics for the discussed strategies.

Synthesis RouteKey TransformationTypical Starting MaterialKey ReagentsTypical Yield# of Core StepsKey AdvantagesKey Disadvantages
Beckmann Rearrangement Oxime to Lactamα-TetraloneH₂SO₄, PPA, NH₂OH·HCl60-80%2Reliable, well-knownHarsh conditions, regioselectivity issues
Schmidt Reaction Ketone to Lactamα-TetraloneNaN₃/H₂SO₄ or TMSN₃/TMSOTf65-85%1Direct conversionHazardous reagents (HN₃), regioselectivity
Friedel-Crafts Cyclization Intramolecular SᴇArFunctionalized PhenylethylamineAlCl₃, PPA50-75%1-2Versatile precursorsHarsh conditions, limited substrate scope
Pd-Catalyzed C-H Carbonylation C-H Activation/AminocarbonylationPrimary BenzylaminePd(OAc)₂, CO, Cu(TFA)₂75-90%1High atom economy, mild conditionsCatalyst cost, requires optimization

Detailed Experimental Protocols

To provide a practical context, detailed protocols for two contrasting methods are presented below. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Beckmann Rearrangement of α-Tetralone Oxime

This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).

A Step 1: Oximation α-Tetralone + NH₂OH·HCl in Pyridine, Reflux B Step 2: Work-up Quench with H₂O, Extract with EtOAc A->B C Step 3: Purification Column Chromatography B->C D Step 4: Rearrangement Oxime in Polyphosphoric Acid (PPA) Heat to 120 °C C->D E Step 5: Final Work-up Pour onto ice, neutralize, extract D->E F Final Product 1,2,4,5-Tetrahydro-3H- 2-benzazepin-3-one E->F

Caption: Experimental workflow for the Beckmann Rearrangement route.

Step-by-Step Methodology:

  • Oxime Formation: To a solution of α-tetralone (1.0 eq) in pyridine (5 mL/g), add hydroxylamine hydrochloride (1.5 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting ketone.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into cold water (20 mL/g). Extract the aqueous layer with ethyl acetate (3 x 15 mL/g). Combine the organic layers, wash with 1M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oxime by silica gel column chromatography to yield the product as a white solid. The causality for this purification is to ensure no starting ketone contaminates the subsequent rearrangement step.

  • Beckmann Rearrangement: Add the purified α-tetralone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) (10 g/g) at 80 °C under mechanical stirring. After the addition is complete, increase the temperature to 120-130 °C for 30-60 minutes. Monitor by TLC until the oxime is consumed.

  • Final Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated NaHCO₃ solution until effervescence ceases. Extract the product with dichloromethane (3 x 20 mL/g), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to afford the crude benzazepinone, which can be further purified by recrystallization or chromatography.

Protocol 2: Palladium-Catalyzed Direct C-H Carbonylation

This protocol highlights a modern, efficient approach. All manipulations should be performed using standard Schlenk techniques under an inert atmosphere until the introduction of CO.

Step-by-Step Methodology (based on Zhang et al.[10]):

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the primary benzylamine starting material (1.0 eq, 0.2 mmol), Pd(OAc)₂ (10 mol%), and Cu(TFA)₂ hydrate (2.0 eq).

  • Solvent and Additive Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL). If required for the specific substrate, an acidic additive such as F₅PhCOOH (1.0 eq) can be added at this stage to enhance reactivity[10].

  • Carbonylation: Purge the reaction vessel by bubbling carbon monoxide (CO) from a balloon through the solution for 2 minutes. Maintain the CO atmosphere (balloon pressure) and place the sealed tube in a preheated oil bath at 100 °C.

  • Reaction Monitoring and Work-up: Stir the reaction for 12-24 hours. The progress can be monitored by taking aliquots and analyzing via LC-MS. Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to yield the pure 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one.

Conclusion and Senior Scientist's Recommendation

The synthesis of the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold is achievable through several distinct and viable routes.

  • For Exploratory and Medicinal Chemistry: Where rapid access to diverse analogs is paramount, the Palladium-Catalyzed C-H Carbonylation stands out. Its tolerance for various functional groups on the benzylamine precursor and its high step economy make it ideal for library synthesis. The initial investment in catalyst screening and optimization is offset by the speed and efficiency of the core transformation.

  • For Process Development and Scale-Up: For large-scale manufacturing, the classical Beckmann or Schmidt rearrangements may offer advantages. These routes often utilize cheaper starting materials and reagents. The primary challenge is managing the safety risks (especially with the Schmidt reaction) and potentially harsh conditions. However, once optimized, these processes can be robust and cost-effective. The solid-supported synthesis of related benzazepinones also points towards scalable solutions with simplified purification[11].

Ultimately, the "best" synthesis is context-dependent. A thorough evaluation of project goals—be it speed, cost, safety, or environmental impact—should guide the selection of the most appropriate and strategic path toward this valuable heterocyclic core.

References

  • Zhang, C., Ding, Y., Gao, Y., Li, S., & Li, G. (2018). Palladium-Catalyzed Direct C-H Carbonylation of Free Primary Benzylamines: A Synthesis of Benzolactams. Organic Letters, 20(8), 2595–2598. [Link]

  • Petuškovs, A., & Shubin, K. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530–532. [Link]

  • Denmark, S. E. (2013). The Beckmann Rearrangement. University of Illinois Urbana-Champaign. [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. LibreTexts. [Link]

  • O'Donnell, C. J., et al. (2004). A General Route to the Synthesis of 1,5-Methano- and 1,5-Ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines. The Journal of Organic Chemistry, 69(17), 5756–5759. [Link]

  • Flippen-Anderson, J. L., & George, C. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Journal of Combinatorial Chemistry, 6(4), 535-544. [Link]

  • Ross, G. F., & Ciganek, E. (2021). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. Beilstein Journal of Organic Chemistry, 17, 1826-1865. [Link]

  • Chem-Station. (2014). Beckmann Rearrangement. Chem-Station International Edition. [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. LibreTexts. [Link]

  • Abonia, R., et al. (2017). A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[10][12]diazepin-5-ones as potential anticancer and antiprotozoal agents. European Journal of Medicinal Chemistry, 141, 567-583. [Link]

  • Pinter, A., et al. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. Organic Chemistry Frontiers, 6(12), 2023-2029. [Link]

  • Singer, R. A., et al. (2004). Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-Catalyzed Cyclization. Organic Letters, 6(15), 2531–2534. [Link]

  • Wünsch, B., et al. (2009). Asymmetric Synthesis of Enantiomerically Pure 2-Substituted Tetrahydro-3-benzazepines and Their Affinity to σ1 Receptors. The Journal of Organic Chemistry, 74(7), 2679–2690. [Link]

  • Zhou, J., et al. (2012). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 14(7), 1896-1899. [Link]

  • Liang, H-Y., et al. (2010). Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents. Archiv der Pharmazie, 343(2), 114-119. [Link]

  • Bunt, A. D., et al. (2021). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry, 17, 2623-2631. [Link]

Sources

Comparative

Validating Molecular Docking Studies of 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one (Aba) Scaffolds: A Comparative Guide

As a Senior Application Scientist in computational chemistry and drug design, I frequently encounter the challenge of accurately predicting the binding modes of conformationally constrained peptidomimetics. The 4-amino-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry and drug design, I frequently encounter the challenge of accurately predicting the binding modes of conformationally constrained peptidomimetics. The 4-amino-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one (Aba) scaffold has emerged as a privileged template in medicinal chemistry. By replacing flexible amino acids, Aba introduces rigid structural constraints—specifically restricting the ψ angle to approximately −163° and limiting the χ1​ torsion angle to gauche (+) or trans[1].

Validating molecular docking studies for Aba derivatives requires rigorous computational and experimental cross-validation. This guide provides an objective comparison of Aba's performance against alternative scaffolds and details the self-validating experimental protocols necessary to confirm docking predictions with high scientific integrity.

Performance Comparison: Aba vs. Alternative Scaffolds

To understand the value of the Aba scaffold, we must compare its pharmacological performance against unconstrained linear peptides and alternative constrained scaffolds, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).2[2]. Similarly,3[3].

Quantitative Data Summary

The following table summarizes the comparative binding affinities and docking characteristics of Aba-constrained ligands versus their alternatives:

Scaffold / LigandTarget ReceptorBinding Affinity ( Ki​ / EC50​ )Selectivity ProfileDocking Pose Characteristic
Dmt-Tic-Gly-NH-Bn DORSub-nanomolar ( Ki​ )DOR AntagonistTic aromatic ring engages TM3/TM6
Dmt-Aba-Gly-NH-Bn MORSub-nanomolar ( Ki​ )MOR AgonistAba ring shifts to TM2/TM3 subpocket
Ac-His-d-Phe-Arg-Trp-NH2 MC1R/MC4RLow nanomolarNon-selectiveTrp side chain highly flexible
Ac-His-d-Phe-Arg-Aba-NH2 MC4R4.1 nM ( EC50​ )>9-fold MC4R selectiveAba flips to interact with TM6/TM7

Causality Insight: The shift from DOR antagonism (Tic) to MOR agonism (Aba) is driven by the expanded 7-membered azepinone ring of Aba, which alters the spatial projection of the C-terminal aromatic group. Static docking alone often fails to capture this subtle steric shift; thus, validating these models requires dynamic computational relaxation and empirical testing.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the validation of Aba docking studies must operate as a closed-loop system. Computational predictions must be directly tested via empirical synthesis and pharmacological assays.

Step-by-Step Methodology

Step 1: Receptor Preparation & Grid Generation

  • Action: Utilize high-resolution cryo-EM structures of the active-state receptor (e.g., hMC4R PDB: 7PIU or active-state MOR).

  • Causality: Aba's rigid, bulky structure makes it highly sensitive to minor side-chain clashes. Cryo-EM structures of the active state provide the accurate Transmembrane Helix 6 (TM6) outward displacement required to accommodate the benzazepinone ring.

Step 2: Induced-Fit Docking (IFD)

  • Action: Perform IFD, allowing flexibility in binding site residues within a 5 Å radius of the ligand.

  • Causality: Rigid-receptor docking algorithms frequently generate false negatives for constrained scaffolds. The receptor naturally undergoes local conformational adaptation to the Aba ring; IFD simulates this necessary induced fit.

Step 3: Molecular Dynamics (MD) Refinement

  • Action: Subject the top 3 docking poses to 100 ns MD simulations embedded in a solvated POPC lipid bilayer.

  • Causality: MD validates the stability of the predicted Aba ψ / χ angles under physiological conditions. It ensures the ligand does not drift from the orthosteric site, distinguishing true thermodynamic binding minima from computational artifacts.

Step 4: Synthesis and In Vitro Pharmacological Validation

  • Action: Synthesize the Aba-peptidomimetic using standard Solid-Phase Peptide Synthesis (SPPS) protocols. Perform competitive radioligand binding assays (e.g., [125I] NDP- α -MSH for melanocortin receptors or [3H] DAMGO for MOR).

  • Causality: Computational models are hypotheses; empirical binding data is the ground truth. The synthesized ligand must demonstrate the predicted affinity to validate the docking score.

Step 5: Site-Directed Mutagenesis (The Validation Loop)

  • Action: Mutate key receptor residues identified in the docking pose (e.g., mutating a TM6 Tryptophan to Alanine) and re-run the binding assay.

  • Causality: If the docking model accurately predicts that the Aba aromatic ring π−π stacks with a specific TM residue, mutating that residue must yield a predictable, quantifiable drop in binding affinity. This closes the validation loop.

Visualizing the Validation Logic and Signaling Pathways

Workflow A 1. Cryo-EM Receptor Prep (Active State) B 2. Induced-Fit Docking (Aba Scaffold) A->B C 3. MD Simulation (100ns in POPC Bilayer) B->C E 5. Radioligand Binding & cAMP Functional Assays C->E D 4. SPPS Synthesis of Aba-Peptidomimetic D->E F 6. Site-Directed Mutagenesis (Cross-Validation) E->F F->C Refine Model

Computational and experimental closed-loop workflow for validating Aba molecular docking.

Pathway L Aba-Constrained Ligand R GPCR (MOR / MC4R) L->R High Affinity Binding G Gα_i / Gα_s Protein R->G Conformational Shift AC Adenylyl Cyclase G->AC Modulates cAMP cAMP Production / Inhibition AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates

Downstream GPCR signaling pathway modulated by Aba-constrained peptidomimetics.

References

  • Title: Ψ and χ Angle Constrains at the C-Terminus Trp Position of the Melanotropin Tetrapeptide Ac-His-d-Phe-Arg-Trp-NH2 Lead to Potent and Selective Agonists at hMC1R and hMC4R Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Conformationally constrained opioid ligands: the Dmt-Aba and Dmt-Aia versus Dmt-Tic scaffold Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: Synthesis, biological evaluation, and automated docking of constrained analogues of the opioid peptide H-Dmt-D-Ala-Phe-Gly-NH₂ using the 4- or 5-methyl substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one scaffold Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Standard Operating Procedure & PPE Guide: Handling 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one Executive Summary 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one (CAS 17724-38-8) is a solid organic compound frequently utilized as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one

Executive Summary

1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one (CAS 17724-38-8) is a solid organic compound frequently utilized as a structural scaffold in pharmaceutical development and drug discovery[1]. While it is a highly valuable intermediate, its physical state as a fine powder and its reactive benzazepine core necessitate rigorous handling protocols. This guide provides drug development professionals with a self-validating framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans, ensuring uncompromised laboratory safety and compliance with federal standards.

Part 1: Hazard Assessment & Mechanistic Causality

As a Senior Application Scientist, I emphasize that effective safety protocols are not merely administrative checklists; they are built on a deep understanding of the chemical and physical causality of the hazards present in your workflow.

  • Physical State & Respiratory Hazard: The compound exists as a solid powder[1]. The primary risk during weighing and transfer operations is the generation of aerosolized particulates. Inhalation of these micro-particles causes acute irritation of the mucous membranes and respiratory tract. Therefore, handling must occur under local exhaust ventilation to capture airborne dust before it reaches the breathing zone, as outlined in[2].

  • Chemical Structure & Dermal Sensitization: The benzazepine scaffold contains secondary amine and carbonyl functionalities. These groups can act as mild electrophiles or nucleophiles, potentially interacting with biological proteins upon dermal contact, which may lead to contact dermatitis or sensitization. This mechanistic reality mandates a strict barrier protocol using chemical-resistant elastomers.

  • The Self-Validating Safety System: We employ a "self-validating system" approach to laboratory safety. By pairing a calibrated fume hood (primary engineering control) with particulate-resistant PPE (secondary personal control), we create a redundant barrier. If the hood's face velocity experiences a transient drop, the respiratory protection prevents inhalation. If the primary outer glove is breached by a sharp analytical spatula, the secondary inner glove prevents dermal absorption.

Part 2: Personal Protective Equipment (PPE) Matrix

The requires a comprehensive hazard assessment to determine appropriate PPE[3]. The following matrix summarizes the quantitative and qualitative PPE requirements for handling this specific benzazepinone derivative.

Protection ZoneEquipment SpecificationPerformance Metric & Causality Rationale
Eye & Face Chemical splash goggles (ANSI Z87.1)Zero ocular exposure to airborne dust; withstands liquid splashes during solvent dissolution[3].
Skin & Body Flame-resistant lab coat + closed-toe shoes100% coverage of torso/legs; prevents powder accumulation on personal clothing[3].
Hands Double Nitrile gloves (≥ 4 mil thickness)Inner glove protects skin; outer glove provides a mechanical barrier against sharp spatulas[2].
Respiratory N95/P100 Particulate RespiratorFilters ≥ 95% of airborne solid particulates. Used if hood face velocity drops below 0.4 m/s[3].

Part 3: Operational Workflow & Handling Protocol

To maintain scientific integrity and personnel safety, follow this step-by-step methodology for weighing and transferring 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one.

Workflow A 1. Pre-Operation Verify Hood Velocity & Don PPE B 2. Material Handling Weigh with Anti-Static Spatula A->B C 3. Transfer Seal Vessel Before Moving B->C D 4. Decontamination Wipe Surfaces with Damp Cloth C->D

Standard operating procedure for handling solid 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the chemical container, verify that the fume hood face velocity is operating within the optimal quantitative range (0.4 - 0.6 m/s)[3].

  • PPE Donning: Equip double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

  • Material Handling: Place a tared, sealable vessel on the analytical balance inside the fume hood. Use an anti-static, non-sparking spatula to transfer the powder. Causality note: Anti-static tools prevent the electrostatic dispersion of the fine powder, minimizing aerosolization and loss of yield.

  • Closed-System Transfer: Securely cap the weighing vessel before removing it from the fume hood. Never transport open containers of the powder across the laboratory space[2].

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a damp cloth (water or 70% isopropanol) to capture any residual dust. Doff the outer gloves immediately after decontamination to prevent cross-contamination of other lab surfaces.

Part 4: Spill Response & Disposal Plan

In the event of an accidental release, standard dry-sweeping is strictly prohibited as it will aggressively aerosolize the hazardous powder.

SpillLogic Start Powder Spill Detected Decision Is spill > 50g or highly aerosolized? Start->Decision Evacuate Evacuate Area & Call EHS Decision->Evacuate Yes Local Don N95/P100 & Double Gloves Decision->Local No Suppress Mist with Water / Damp Absorbent (Do NOT Dry Sweep) Local->Suppress Collect Scoop into RCRA Waste Container Suppress->Collect

Decision matrix and response pathway for chemical powder spills.

Step-by-Step Spill Cleanup:

  • Assessment: Determine the scale of the spill. If the spill exceeds 50g or is highly aerosolized outside a functioning fume hood, evacuate the immediate area and contact Environmental Health and Safety (EHS)[2].

  • Dust Suppression: For manageable, localized spills, immediately don a particulate respirator (N95/P100). Lightly mist the spilled powder with water or cover it with damp absorbent pads. Causality note: The moisture physically binds the fine particulates, neutralizing the respiratory hazard and preventing it from becoming airborne.

  • Collection: Use a plastic scoop or dedicated dustpan to collect the damp material. Avoid using bristled brooms.

  • Disposal: Transfer all collected material and contaminated absorbent pads into an EPA-approved, sealable hazardous waste container. Label the container clearly as "Hazardous Solid Waste - Benzazepinone Derivative" and arrange for high-temperature incineration disposal in accordance with institutional and federal regulations[2].

References

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Reactant of Route 2
Reactant of Route 2
1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
© Copyright 2026 BenchChem. All Rights Reserved.